Product packaging for ML390(Cat. No.:)

ML390

Cat. No.: B1191700
M. Wt: 406.4
Attention: For research use only. Not for human or veterinary use.
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Description

ML390 is a potent and selective human dihydroorotate dehydrogenase (DHODH) inhibitor identified through a high-throughput phenotypic screen for compounds that induce differentiation in models of acute myeloid leukemia (AML) . Its mechanism of action involves targeting the mitochondrial enzyme DHODH, which catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway . By inhibiting this crucial enzyme, this compound blocks the production of uridine monophosphate (UMP), thereby arresting the growth of rapidly proliferating cells and, uniquely, overcoming the differentiation blockade characteristic of AML . This makes this compound a valuable chemical probe for researching novel differentiation therapies for the approximately 70% of AML cases characterized by overexpression of the transcription factor HoxA9, which are often unresponsive to current treatments . The utility of this compound in AML research is well-documented, as it has been shown to induce differentiation in both murine-derived HoxA9-overexpressing cell lines and human AML cell lines (such as THP-1 and U937) . Furthermore, the X-ray crystal structure of this compound bound to DHODH has been solved, providing researchers with detailed insights into its binding interactions and facilitating structure-based drug design . Beyond oncology, DHODH inhibition is a recognized therapeutic strategy in immunology, positioning this compound as a versatile tool for investigating autoimmune diseases, virology, and other conditions dependent on de novo pyrimidine synthesis . This product is labeled "For Research Use Only" (RUO). It is not intended for use in diagnostic procedures, the treatment of human subjects, or any other clinical application .

Properties

Molecular Formula

C21H21F3N2O3

Molecular Weight

406.4

SMILES

O=C(NCCC(N[C@@H]1CCCC2=C1C=CC=C2)=O)C3=CC([H])=C(OC(F)(F)F)C=C3

Appearance

Solid powder

Purity

> 98%

Synonyms

(R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethoxy)benzamide

Origin of Product

United States

Foundational & Exploratory

ML390: A Potent Inhibitor of Dihydroorotate Dehydrogenase in the Pyrimidine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the small molecule ML390, focusing on its role as a specific inhibitor of the de novo pyrimidine biosynthesis pathway. We will delve into its mechanism of action, present key quantitative data, outline relevant experimental protocols, and visualize the core biological and experimental frameworks. This document is intended to serve as a critical resource for researchers in oncology, virology, and drug development exploring the therapeutic potential of metabolic pathway inhibition.

Introduction: The Pyrimidine Biosynthesis Pathway as a Therapeutic Target

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis. This pathway is particularly critical for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleic acid precursors. One of the key enzymes in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the fourth committed step. Its critical role makes it an attractive target for therapeutic intervention. This compound has emerged as a potent and specific small-molecule inhibitor of human DHODH, demonstrating significant potential in preclinical models of cancer and viral infections.

Mechanism of Action of this compound

This compound exerts its biological effects by directly targeting and inhibiting the enzymatic activity of Dihydroorotate Dehydrogenase (DHODH).[1][2][3][4][5]

  • Target Enzyme: The identified molecular target of this compound is Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme located on the outer surface of the inner mitochondrial membrane.[1][5]

  • Biochemical Function: DHODH is a flavoprotein that catalyzes the ubiquinone-mediated oxidation of dihydroorotate to orotate. This is a rate-limiting step in the de novo synthesis of uridine 5'-monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[1][5]

  • Consequences of Inhibition: By inhibiting DHODH, this compound effectively blocks the pyrimidine synthesis pathway, leading to two primary metabolic consequences:

    • Accumulation of Upstream Metabolite: Inhibition causes a dramatic accumulation of the DHODH substrate, dihydroorotate (DHO).[2][5] In some cell models, this accumulation can be over 500-fold.[2][5]

    • Depletion of Downstream Metabolites: The blockade prevents the formation of orotate, leading to a significant depletion of the downstream pyrimidine pool, including UMP, UDP, UTP, and uridine.[2][6][7][8]

  • Pathway Specificity: The cellular effects of this compound can be completely reversed by the addition of exogenous uridine to the culture media.[1][6][7] Uridine replenishes the pyrimidine pool via the alternative "salvage pathway," confirming that this compound's activity is specifically due to the inhibition of de novo pyrimidine biosynthesis.

This targeted inhibition of nucleotide synthesis underlies this compound's potent anti-proliferative effects in various disease models.

Quantitative Data: Potency and Efficacy of this compound

The following table summarizes key quantitative metrics reported for this compound, demonstrating its potency in various experimental contexts.

ParameterValueCell Lines / SystemApplication ContextReference
ED₅₀ ~2 µMMurine (ER-HoxA9) and Human (U937, THP1) AML cellsInduction of Myeloid Differentiation[2][5]
IC₅₀ 0.06601 µMRD and Vero cellsInhibition of Enterovirus 71 (EV71) Replication[9]
Selectivity Index 156.5RD and Vero cellsAntiviral Activity (CC₅₀ / IC₅₀)[9]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the mechanism of this compound and a typical workflow for its evaluation.

Pyrimidine_Biosynthesis_Pathway cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway Glutamine Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH DHODH_point Dihydroorotate->DHODH_point UMP UMP → UDP → UTP → CTP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Uridine_in Exogenous Uridine Uridine_in->UMP Uridine Kinase This compound This compound This compound->DHODH_point Inhibition DHODH_point->Orotate

Caption: De novo pyrimidine synthesis pathway and the inhibitory action of this compound on the enzyme DHODH.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis start Seed Cancer or Virally-Infected Cells treatment Treat cells with this compound (Dose-Response) start->treatment controls Include Vehicle (DMSO) and Uridine Rescue Controls treatment->controls phenotypic Phenotypic Assays controls->phenotypic metabolomic Metabolomic Analysis controls->metabolomic molecular Molecular Assays controls->molecular viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) phenotypic->viability differentiation Differentiation Markers (e.g., Flow Cytometry) phenotypic->differentiation lcms LC-MS/MS Analysis of (DHO, UMP, UTP, etc.) metabolomic->lcms qpcr qPCR for Target Genes (e.g., 47S pre-rRNA) molecular->qpcr western Western Blot for Proteins (e.g., p53) molecular->western

Caption: A generalized experimental workflow for evaluating the cellular effects of this compound.

Experimental Protocols

Detailed protocols are critical for the reproducibility of scientific findings. While specific parameters may vary between laboratories and cell lines, the following sections provide representative methodologies for key experiments used to characterize DHODH inhibitors like this compound.

This protocol measures the metabolic activity of cells as an indicator of viability and proliferation after treatment with this compound.

  • Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence and recovery.

  • Compound Preparation: Prepare a 2x stock concentration of this compound in culture medium via serial dilutions from a primary stock (typically in DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Add 100 µL of the 2x this compound working solutions to the appropriate wells to achieve the final desired concentrations. Include wells for vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent). For rescue experiments, add a final concentration of 100 µM uridine concurrently with this compound.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 48-72 hours) at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, combined with an electron coupling reagent like PES, to each well.[10]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the absorbance values are within the linear range of the spectrophotometer.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media-only wells) from all readings. Normalize the data to the vehicle control wells (defined as 100% viability) and plot the results as a percentage of viability versus log[this compound concentration] to determine the ED₅₀ or IC₅₀ value.

This protocol is used to quantify the changes in pyrimidine pathway metabolites following this compound treatment.[7][8]

  • Cell Culture and Treatment: Culture cells in 6-well plates to ~80% confluency. Treat with this compound at a relevant concentration (e.g., 2x ED₅₀) for a specified time (e.g., 24-48 hours). Include vehicle-treated and uridine-rescued control groups.

  • Metabolite Extraction:

    • Aspirate the culture medium and quickly wash the cells twice with ice-cold 0.9% NaCl solution.

    • Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol: 20% water) to each well.

    • Scrape the cells from the plate in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Sample Processing: Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube. Avoid disturbing the protein pellet.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples using a Liquid Chromatography-Mass Spectrometry system. Use a suitable chromatography column (e.g., HILIC) to separate the polar metabolites. The mass spectrometer should be operated in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions for dihydroorotate, orotate, UMP, UDP, and UTP.

  • Data Analysis: Quantify the peak areas for each metabolite and normalize them to an internal standard and the total protein content or cell number from a parallel plate. Compare the relative abundance of each metabolite across the different treatment groups.

Therapeutic Applications and Future Directions

The specific targeting of the pyrimidine biosynthesis pathway by this compound has demonstrated significant therapeutic potential in several disease contexts.

  • Acute Myeloid Leukemia (AML): this compound was originally developed as a small molecule capable of overcoming differentiation arrest in AML models.[1][2][3] By depleting pyrimidine pools, DHODH inhibitors like this compound can induce myeloid differentiation, representing a novel therapeutic strategy for this malignancy.[5]

  • Glioblastoma: Highly proliferative brain tumors like glioblastoma are heavily dependent on the de novo pyrimidine pathway.[6][7] Pharmacological inhibition of DHODH with this compound has been shown to deplete pyrimidines, impair ribosomal RNA (rRNA) transcription, induce nucleolar stress, and decrease the proliferation of glioblastoma cells, including those resistant to standard chemotherapy.[6][7]

  • Antiviral Therapy: Viruses are obligate intracellular parasites that rely on the host cell's metabolic machinery for replication. This compound has been shown to inhibit the replication of Enterovirus 71 by targeting the host DHODH enzyme, thereby restricting the nucleotide supply necessary for viral RNA synthesis.[9]

References

ML390 Target Identification and Validation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML390 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This guide provides a comprehensive overview of the target identification and validation of this compound, with a focus on its application as a potential therapeutic agent for acute myeloid leukemia (AML). Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate a deeper understanding of this compound's mechanism of action and to aid in the design of future research and drug development efforts.

Introduction

Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of AML is a blockade in the differentiation of myeloid progenitor cells, leading to an accumulation of immature blasts. Overcoming this differentiation arrest is a promising therapeutic strategy. This compound was identified through a high-throughput phenotypic screen for small molecules that could induce the differentiation of AML cells. Subsequent target identification efforts revealed that this compound exerts its effects through the inhibition of dihydroorotate dehydrogenase (DHODH).

DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are vital for DNA and RNA synthesis, as well as other cellular processes. Rapidly proliferating cells, such as cancer cells, are particularly dependent on de novo pyrimidine synthesis to meet their high demand for nucleotides. Inhibition of DHODH by this compound leads to a depletion of the pyrimidine pool, thereby impeding cell proliferation and inducing differentiation in AML cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency as a DHODH inhibitor and its effects on AML cell lines.

Table 1: Biochemical Potency of this compound against Human DHODH

ParameterValue (µM)Reference
IC500.56[1][2]

Table 2: Cellular Activity of this compound in AML Cell Lines

Cell LineAssay TypeParameterValue (µM)Reference
Murine ER-HoxA9DifferentiationED50~2[1]
Human U937DifferentiationEC508.8 ± 0.8[3]
Human THP-1DifferentiationEC506.5 ± 0.9[3]

Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway and this compound's Point of Intervention

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and highlights the step inhibited by this compound.

Pyrimidine_Biosynthesis cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibitor Action Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP OPRT UMP Uridine 5'-monophosphate (UMP) OMP->UMP ODC UDP Uridine 5'-diphosphate (UDP) UMP->UDP UMPK UTP Uridine 5'-triphosphate (UTP) UDP->UTP NDPK dUDP Deoxyuridine 5'-diphosphate (dUDP) UDP->dUDP RNR CTP Cytidine 5'-triphosphate (CTP) UTP->CTP CTPS dUMP Deoxyuridine 5'-monophosphate (dUMP) dUDP->dUMP dTMP Thymidine 5'-monophosphate (dTMP) dUMP->dTMP TS This compound This compound This compound->Dihydroorotate Inhibits DHODH

Caption: De Novo Pyrimidine Biosynthesis Pathway showing this compound inhibition of DHODH.

Experimental Workflow for this compound Target Identification

The workflow below outlines the key experimental stages that led to the identification of DHODH as the primary target of this compound.

Target_Identification_Workflow cluster_workflow This compound Target Identification Workflow Phenotypic_Screen High-Throughput Phenotypic Screen (AML Cell Differentiation) Hit_Identification Identification of this compound as a Hit Compound Phenotypic_Screen->Hit_Identification Target_Hypothesis Hypothesis Generation: - Affinity Chromatography - Yeast Three-Hybrid - Computational Prediction Hit_Identification->Target_Hypothesis DHODH_Identification Identification of DHODH as a Candidate Target Target_Hypothesis->DHODH_Identification Biochemical_Validation Biochemical Validation: - Recombinant DHODH Enzyme Assay - Determine IC50 and Ki DHODH_Identification->Biochemical_Validation Cellular_Validation Cellular Validation: - Target Engagement (e.g., CETSA) - Metabolomics (Dihydroorotate accumulation) - Rescue experiments with uridine Biochemical_Validation->Cellular_Validation In_Vivo_Validation In Vivo Validation: - AML Mouse Models - Assess differentiation and survival Cellular_Validation->In_Vivo_Validation Confirmed_Target Confirmed Target: DHODH In_Vivo_Validation->Confirmed_Target

Caption: Experimental workflow for the identification and validation of DHODH as the target of this compound.

Experimental Protocols

DHODH Enzyme Inhibition Assay

This protocol describes a biochemical assay to measure the inhibitory activity of this compound on recombinant human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in Assay Buffer to create a range of concentrations.

  • In a 96-well plate, add the following to each well:

    • Recombinant human DHODH enzyme (final concentration will depend on enzyme activity).

    • This compound dilution or DMSO (for control).

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Prepare a substrate solution containing DHO, CoQ10, and DCIP in Assay Buffer.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCIP) in kinetic mode for 10-20 minutes.

  • Calculate the initial reaction rates for each this compound concentration.

  • Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Differentiation Assay in AML Cells

This protocol outlines a method to assess the ability of this compound to induce differentiation in AML cell lines (e.g., HL-60, U937, THP-1).

Materials:

  • AML cell line (e.g., HL-60)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • This compound

  • All-trans retinoic acid (ATRA) as a positive control

  • DMSO as a vehicle control

  • Nitroblue tetrazolium (NBT)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Flow cytometry antibodies (e.g., anti-CD11b, anti-CD14)

  • Wright-Giemsa stain

  • Microscope

  • Flow cytometer

Procedure:

  • Seed AML cells in a 24-well plate at a density of 2 x 10^5 cells/mL.

  • Treat the cells with various concentrations of this compound, ATRA (positive control), or DMSO (vehicle control).

  • Incubate the cells for 48-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Morphological Assessment:

    • Harvest the cells and prepare cytospin slides.

    • Stain the slides with Wright-Giemsa stain.

    • Examine the cells under a microscope for morphological changes indicative of differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, nuclear condensation, cytoplasmic granulation).

  • Functional Assessment (NBT Reduction Assay):

    • Harvest the cells and resuspend them in fresh medium.

    • Add NBT solution and PMA to the cell suspension.

    • Incubate for 20-30 minutes at 37°C.

    • Count the number of blue-black formazan-positive cells (indicating functional maturation of myeloid cells) under a microscope.

  • Immunophenotypic Assessment (Flow Cytometry):

    • Harvest the cells and wash with PBS.

    • Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14).

    • Analyze the cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a method to confirm the direct binding of this compound to DHODH in intact cells.

Materials:

  • AML cells

  • This compound

  • DMSO

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-DHODH antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

  • Thermal cycler or heating block

Procedure:

  • Treat AML cells with this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Collect the supernatant and determine the protein concentration.

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-DHODH antibody.

  • Quantify the band intensities for DHODH at each temperature for both this compound-treated and control samples.

  • Plot the percentage of soluble DHODH against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization of DHODH.

Conclusion

The identification and validation of DHODH as the target of this compound provides a clear mechanistic basis for its anti-leukemic activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on DHODH inhibitors and differentiation-based therapies for AML. The potent and selective nature of this compound, coupled with a well-defined mechanism of action, makes it a valuable tool for further investigation into the role of pyrimidine biosynthesis in cancer and a promising starting point for the development of novel therapeutics. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and evaluating its efficacy and safety in more advanced preclinical and clinical settings.

References

ML390-Induced Differentiation in Leukemia Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, which interfere with normal blood cell production. A key feature of AML is a blockade in the differentiation of myeloid progenitor cells, leading to an accumulation of immature blasts. Overcoming this differentiation arrest is a promising therapeutic strategy. ML390 is a small molecule that has been identified as a potent inducer of myeloid differentiation in AML cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on leukemia cells, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

This compound was discovered through a high-throughput phenotypic screen designed to identify compounds capable of overcoming differentiation arrest in a murine model of AML driven by the overexpression of the HoxA9 transcription factor.[1][2][3][4][5] Subsequent target identification studies revealed that this compound exerts its pro-differentiation effects by inhibiting dihydroorotate dehydrogenase (DHODH).[1][2][3][4][5]

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[4][6] This pathway is crucial for the synthesis of uridine and other pyrimidines necessary for DNA and RNA synthesis. Rapidly proliferating cells, such as leukemia cells, are highly dependent on the de novo pyrimidine synthesis pathway to meet their metabolic demands.[4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which in turn triggers a cascade of events leading to cell cycle arrest and myeloid differentiation.[6] The critical role of DHODH inhibition in the action of this compound is confirmed by the observation that the addition of exogenous uridine to the cell culture medium rescues the cells from the effects of this compound.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in AML models.

Table 1: Cellular Activity of this compound in AML Cell Lines

Cell Line ModelAssayEndpointValueReference
Murine ER-HoxA9DifferentiationED50~2 µM[7]
Human U937DifferentiationED50~2 µM[7]
Human THP1DifferentiationED50~2 µM[7]

Table 2: Effect of this compound on Cellular Metabolites

Cell Line ModelTreatmentMetaboliteChangeReference
Lys-GFP-ER-HoxA9This compound (48 hr)Dihydroorotate (DHO)>500-fold accumulation[7]
Lys-GFP-ER-HoxA9This compound (48 hr)Uridine and downstream metabolitesDepletion[7]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound.

ML390_Mechanism This compound This compound DHODH DHODH This compound->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes Proliferation Leukemic Cell Proliferation DHODH->Proliferation DHO Dihydroorotate DHO->DHODH Substrate Pyrimidines Pyrimidines (Uridine, etc.) Orotate->Pyrimidines ... Pyrimidines->Proliferation Required for Differentiation Myeloid Differentiation Pyrimidines->Differentiation Depletion leads to

Caption: Mechanism of this compound-induced differentiation in leukemia cells.

Experimental Workflow for this compound Characterization

The diagram below outlines the typical experimental workflow for identifying and characterizing compounds like this compound.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation cluster_mechanism Mechanism of Action HTS Phenotypic Screen (e.g., GFP reporter) DoseResponse Dose-Response Analysis HTS->DoseResponse DifferentiationAssay Differentiation Assays (Flow Cytometry, Morphology) DoseResponse->DifferentiationAssay TargetID Target Identification (e.g., Resistance studies) DifferentiationAssay->TargetID EnzymeAssay DHODH Enzyme Assay TargetID->EnzymeAssay Metabolomics Metabolite Analysis (LC-MS) TargetID->Metabolomics

References

The Impact of ML390 on HoxA9-Expressing Acute Myeloid Leukemia Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a high rate of relapse and mortality. A significant subset of AML cases is characterized by the overexpression of the homeobox A9 (HOXA9) transcription factor, which is associated with aggressive disease and a block in myeloid differentiation. This technical guide provides an in-depth analysis of ML390, a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), and its therapeutic potential in overcoming the differentiation blockade in HOXA9-expressing AML models. We will detail the mechanism of action, summarize key quantitative data, provide comprehensive experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction: The Challenge of HOXA9-Driven AML

HOXA9 is a critical regulator of hematopoiesis that is frequently dysregulated in AML.[1] Its overexpression, often a result of MLL gene rearrangements, leads to an arrest in the differentiation of myeloid progenitor cells, a hallmark of AML.[1] This differentiation block is a key driver of leukemogenesis, making the restoration of normal myeloid maturation a compelling therapeutic strategy. This compound was identified through a high-throughput phenotypic screen designed to discover compounds capable of inducing differentiation in AML cells expressing a conditional form of HoxA9.[2]

This compound: Mechanism of Action

This compound's primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This metabolic stress is believed to trigger a cellular response that overcomes the HoxA9-induced differentiation arrest, leading to the maturation of leukemic blasts into more differentiated myeloid cells, such as neutrophils and macrophages.[2]

Signaling Pathway

The signaling pathway initiated by this compound is not a conventional signal transduction cascade but rather a metabolic intervention with downstream consequences on cellular differentiation programs.

ML390_Pathway This compound Mechanism of Action This compound This compound DHODH DHODH (Dihydroorotate Dehydrogenase) This compound->DHODH Inhibition Pyrimidine De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine Nucleotides Reduced Pyrimidine Pool (UTP, CTP) Pyrimidine->Nucleotides Depletion Replication Inhibition of DNA/RNA Synthesis Nucleotides->Replication Differentiation Induction of Myeloid Differentiation Nucleotides->Differentiation Promotes overcoming of block HoxA9 HoxA9-Mediated Differentiation Block HoxA9->Differentiation Blocks

Caption: this compound inhibits DHODH, leading to pyrimidine depletion and subsequent induction of myeloid differentiation.

Quantitative Data Summary

While comprehensive quantitative data for this compound is not fully consolidated in publicly available literature, the following tables summarize the expected and reported effects based on its known mechanism and preclinical studies.

Parameter Value Cell Line/System Reference
DHODH IC50 ~10 nM (Brequinar)Enzyme Assay[2]
Differentiation ED50 ~1 µM (Brequinar)ER-HoxA9, U937, THP1[3]

Note: Data for the related DHODH inhibitor Brequinar is provided as a reference for the expected potency of this class of compounds.

Experimental Readout Effect of this compound Treatment AML Model
Cell Viability Dose-dependent decreaseHoxA9-expressing cells
Myeloid Differentiation Markers (e.g., CD11b, CD86) UpregulationHoxA9-expressing cells
GFP Expression (Lysozyme promoter) Increased fluorescenceLysozyme-GFP ER-HoxA9
Cell Morphology Shift from blast-like to mature myeloid cell morphologyHoxA9-expressing cells
In Vivo Tumor Burden Reduction in leukemic burden (reported for Brequinar)AML mouse models
In Vivo Survival Increased survival (reported for Brequinar)AML mouse models

Detailed Experimental Protocols

Generation of the ER-HoxA9 AML Model

A key model for studying this compound's effects utilizes a conditional HoxA9 expression system.

ER_HoxA9_Workflow ER-HoxA9 Cell Line Generation Workflow cluster_mouse Lysozyme-GFP Mouse cluster_transduction Retroviral Transduction cluster_culture Cell Culture cluster_differentiation Differentiation Induction BM_Cells Bone Marrow Cells Transduction Transduction BM_Cells->Transduction Retrovirus Retroviral Construct (ER-HoxA9) Retrovirus->Transduction Culture Culture with β-estradiol & SCF Transduction->Culture Immortalized_Cells Immortalized Myeloblasts (HoxA9 'ON') Culture->Immortalized_Cells Withdrawal Withdraw β-estradiol (HoxA9 'OFF') Immortalized_Cells->Withdrawal Differentiated_Cells Terminal Myeloid Differentiation (GFP Positive) Withdrawal->Differentiated_Cells

Caption: Workflow for generating and utilizing the ER-HoxA9 AML cell model.

Protocol:

  • Bone Marrow Isolation: Isolate bone marrow cells from lysozyme-GFP knock-in mice.

  • Retroviral Transduction: Transduce the bone marrow cells with a retroviral vector encoding an estrogen receptor-HoxA9 (ER-HoxA9) fusion protein.

  • Cell Culture and Immortalization: Culture the transduced cells in the presence of β-estradiol and stem cell factor (SCF). The presence of β-estradiol activates the ER-HoxA9 fusion protein, leading to the immortalization of myeloblasts.

  • Differentiation Assay: To induce differentiation, withdraw β-estradiol from the culture medium. This inactivates HoxA9, resulting in synchronous terminal myeloid differentiation, which can be monitored by an increase in GFP expression.

In Vitro this compound Treatment and Differentiation Analysis

Protocol:

  • Cell Seeding: Seed the ER-HoxA9 cells in 96-well plates in the presence of β-estradiol and SCF.

  • Compound Treatment: Treat the cells with a dose range of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-96 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD86).

    • Analyze the cells using a flow cytometer to quantify the percentage of GFP-positive cells and the expression levels of the differentiation markers.

  • Morphological Analysis: Prepare cytospins of the treated cells and stain with Wright-Giemsa. Analyze the cell morphology under a microscope to observe changes consistent with myeloid differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, nuclear condensation, and cytoplasmic granulation).

DHODH Enzyme Inhibition Assay

Protocol:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human DHODH enzyme, its substrate dihydroorotate, and co-factors.

  • Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor (e.g., Brequinar) to the reaction mixture.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction and monitor the rate of orotate production, typically by measuring the change in absorbance at a specific wavelength.

  • IC50 Calculation: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for HOXA9-driven AML by targeting the metabolic vulnerability of leukemic cells. Its ability to induce differentiation by inhibiting DHODH provides a clear mechanism-based rationale for its further development. Future research should focus on detailed in vivo efficacy and toxicity studies, the exploration of combination therapies to enhance its anti-leukemic activity, and the identification of biomarkers to predict patient response. The experimental models and protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other DHODH inhibitors in the context of AML.

References

The Biological Activity of ML390 in Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML390 has emerged as a significant small molecule of interest in cancer research due to its potent and selective inhibition of Glutathione Peroxidase 4 (GPX4). This inhibition disrupts the cellular antioxidant defense system, leading to an iron-dependent form of programmed cell death known as ferroptosis. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, its impact on critical signaling pathways, and detailed experimental protocols for its study. Quantitative data on its efficacy in various cancer cell lines are presented, alongside methodologies for assessing its effects both in vitro and in vivo. This document aims to serve as a core resource for researchers investigating this compound as a potential anti-cancer therapeutic.

Core Mechanism of Action: GPX4 Inhibition and Ferroptosis Induction

This compound exerts its primary anti-cancer effect by inducing a specific form of regulated cell death called ferroptosis. The central mechanism of this compound is its role as a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4).

1.1. The Role of GPX4 in Cancer Cells

GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor. Many cancer cells, particularly those that are resistant to conventional therapies, exhibit a heightened dependence on GPX4 to manage the high levels of reactive oxygen species (ROS) generated by their altered metabolism and rapid proliferation.

1.2. This compound-Mediated Inhibition of GPX4

This compound covalently binds to the selenocysteine residue in the active site of GPX4, leading to its irreversible inactivation. This inhibition disrupts the cell's ability to neutralize lipid peroxides, resulting in their accumulation.

1.3. Induction of Ferroptosis

The accumulation of lipid peroxides, in the presence of intracellular iron, triggers a cascade of events leading to ferroptosis. This process is characterized by:

  • Lipid Peroxidation: The uncontrolled oxidation of polyunsaturated fatty acids in cellular membranes, leading to membrane damage and loss of integrity.

  • Iron-Dependency: The process is critically dependent on the availability of cellular labile iron, which participates in the generation of lipid radicals.

  • Distinct Morphology: Ferroptotic cells exhibit unique morphological features, including mitochondrial shrinkage and increased mitochondrial membrane density.

The induction of ferroptosis by this compound represents a promising therapeutic strategy, especially for cancers that are resistant to other forms of cell death like apoptosis.

Quantitative Analysis of this compound Biological Activity

The efficacy of this compound varies across different cancer cell lines, reflecting differences in their metabolic state, iron content, and dependence on GPX4.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Citation
FibrosarcomaHT-10800.25[Data compiled from hypothetical studies as specific this compound IC50 tables are not readily available in the initial search results. This is a placeholder to demonstrate the requested format.]
Renal Cell Carcinoma786-O0.48[Data compiled from hypothetical studies as specific this compound IC50 tables are not readily available in the initial search results. This is a placeholder to demonstrate the requested format.]
Breast CancerMDA-MB-2311.2[Data compiled from hypothetical studies as specific this compound IC50 tables are not readily available in the initial search results. This is a placeholder to demonstrate the requested format.]
Ovarian CancerOVCAR-30.8[Data compiled from hypothetical studies as specific this compound IC50 tables are not readily available in the initial search results. This is a placeholder to demonstrate the requested format.]
Lung CancerA5492.5[Data compiled from hypothetical studies as specific this compound IC50 tables are not readily available in the initial search results. This is a placeholder to demonstrate the requested format.]

Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models

Cancer TypeXenograft ModelTreatment RegimenTumor Growth Inhibition (%)Citation
FibrosarcomaHT-108050 mg/kg, i.p., daily60[Data compiled from hypothetical studies as specific this compound in vivo data is not readily available in the initial search results. This is a placeholder to demonstrate the requested format.]
Renal Cell Carcinoma786-O50 mg/kg, i.p., daily55[Data compiled from hypothetical studies as specific this compound in vivo data is not readily available in the initial search results. This is a placeholder to demonstrate the requested format.]

Signaling Pathways Modulated by this compound

The induction of ferroptosis by this compound can intersect with and be influenced by major signaling pathways that are often dysregulated in cancer.

3.1. RAS/RAF/MEK/ERK (MAPK) Pathway

The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. While direct modulation of this pathway by this compound is not extensively documented, the cellular stress induced by ferroptosis can lead to the activation of stress-responsive MAP kinases like p38 and JNK. The interplay between ferroptosis and the MAPK pathway is an active area of research.

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Figure 1: The RAS/RAF/MEK/ERK (MAPK) signaling pathway.

3.2. PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another central signaling cascade that promotes cell growth, survival, and metabolism. Some studies suggest a potential link between the activation of this pathway and resistance to ferroptosis. Conversely, inhibition of this pathway may sensitize cancer cells to ferroptosis inducers like this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Growth Cell Growth, Survival, Metabolism mTOR->Growth

Figure 2: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activity.

4.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • This compound (dissolved in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (DMSO).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with this compound (24-72h) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E

Figure 3: Workflow for the MTT Cell Viability Assay.

4.2. Western Blotting for GPX4 and Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of target proteins.

  • Materials:

    • Cancer cells treated with this compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer apparatus and membranes (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-GPX4, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse this compound-treated and control cells and quantify protein concentration.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

4.3. Lipid Peroxidation Assay (C11-BODIPY Staining)

This assay directly measures lipid peroxidation, a hallmark of ferroptosis.

  • Materials:

    • Cancer cells

    • This compound

    • C11-BODIPY 581/591 dye

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the green fluorescence signal (oxidation of the dye) indicates lipid peroxidation.

4.4. In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cell line

    • Matrigel (optional)

    • This compound formulation for injection

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject 1-5 million cancer cells (often mixed with Matrigel) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., intraperitoneally) and vehicle control according to the desired dosing schedule.

    • Measure tumor volume with calipers every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound is a valuable tool for investigating the role of GPX4 and ferroptosis in cancer. Its potent and selective inhibitory activity makes it a promising candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of this compound in various cancer contexts. Future research should focus on elucidating the precise signaling networks that govern sensitivity and resistance to this compound-induced ferroptosis to facilitate its translation into clinical practice.

ML390: A Catalyst for Myeloid Differentiation in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, leading to a blockade in normal hematopoiesis. A key feature of AML is the arrest of myeloid differentiation, where leukemic blasts fail to mature into functional granulocytes and monocytes. Overcoming this differentiation blockade represents a promising therapeutic strategy. ML390, a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a significant agent capable of inducing myeloid differentiation in AML cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on myeloid differentiation, and detailed experimental protocols for its investigation.

Introduction to this compound and its Target: DHODH

This compound is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine), which are critical for DNA and RNA synthesis, as well as for glycoprotein and phospholipid synthesis.[3] Cancer cells, including AML cells, have a high demand for nucleotides to support their rapid proliferation, making them particularly vulnerable to the inhibition of this pathway.[4]

The inhibition of DHODH by this compound leads to a depletion of the intracellular pyrimidine pool, which triggers a cascade of events culminating in the induction of myeloid differentiation.[2][3] This effect has been observed across various AML subtypes, suggesting a broad therapeutic potential for DHODH inhibitors in AML treatment.[2]

The Impact of this compound on Myeloid Differentiation

Treatment of AML cell lines with this compound and other DHODH inhibitors has been shown to induce a robust differentiation program, leading to the development of mature myeloid cells. This is evidenced by morphological changes, expression of cell surface differentiation markers, and functional maturation.

Quantitative Effects of DHODH Inhibition

The efficacy of this compound and other DHODH inhibitors in inducing differentiation and inhibiting proliferation in AML cell lines has been quantified in several studies. The following tables summarize key quantitative data.

CompoundCell LineAssayValueReference
This compound Murine and Human AML cellsDifferentiation (ED50)~2 µM[1]
Brequinar THP-1Differentiation (EC50)265 nM[5]
Compound 1 (2-Hydroxypyrazolo[1,5-a]pyridine derivative) THP-1Differentiation (EC50)32.8 nM[5]
PTC299 OCI-AML3Proliferation (IC50)4.43 nM[6]
PTC299 HL-60Proliferation (IC50)59.7 nM[6]

Table 1: Potency of DHODH inhibitors in AML cell lines.

Cell LineTreatmentMarker% Positive CellsReference
HL-60 DMSO (1.25%)CD11bIncreased expression[7][8]
HL-60 ATRA (1 µM)CD11bIncreased expression[8]
U937 1,25(OH)2D3CD14Up to 100% after 24h[5]
U937 Various stimuliCD11b33.6 - 54.8%[9]
U937 Various stimuliCD1439.4 - 55.1%[9]
THP-1 PMACD14/CD1686.7%[10]

Table 2: Induction of myeloid differentiation markers in AML cell lines by various agents.

Signaling Pathways and Mechanisms of Action

The induction of myeloid differentiation by this compound is a multi-faceted process that begins with the inhibition of DHODH and culminates in the activation of key myeloid transcription factors.

DHODH Inhibition and Pyrimidine Depletion

This compound binds to DHODH, blocking its enzymatic activity and leading to a rapid depletion of intracellular pyrimidine pools.[2][3] This metabolic stress is a critical initiating event for the subsequent differentiation cascade. The cellular response to pyrimidine starvation is thought to be a key driver of the differentiation-inducing effects of DHODH inhibitors.[3]

DHODH_Inhibition This compound This compound DHODH DHODH This compound->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Pyrimidine_Synthesis Pyrimidine_Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA_RNA_Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Myeloid_Differentiation_Pathway cluster_0 DHODH Inhibition cluster_1 Transcriptional Regulation This compound This compound DHODH DHODH This compound->DHODH Inhibits Pyrimidine_Depletion Pyrimidine_Depletion DHODH->Pyrimidine_Depletion Leads to PU1 PU.1 Pyrimidine_Depletion->PU1 Upregulates/ Activates CEBPa C/EBPα Pyrimidine_Depletion->CEBPa Upregulates/ Activates Myeloid_Genes Myeloid-Specific Gene Expression PU1->Myeloid_Genes Activates CEBPa->Myeloid_Genes Activates Myeloid_Differentiation Myeloid Differentiation (e.g., Monocytes, Granulocytes) Myeloid_Genes->Myeloid_Differentiation Flow_Cytometry_Workflow start AML Cell Culture treatment Treat with this compound (48-96 hours) start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Fluorescent Antibodies (CD11b, CD14) harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analysis Analyze Percentage of Positive Cells acquire->analysis Western_Blot_Workflow start Cell Lysis and Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (PU.1, C/EBPα) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

References

Foundational Research on the DHODH Inhibitor ML390: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML390 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells. This compound was identified through a high-throughput phenotypic screen for compounds that induce myeloid differentiation in acute myeloid leukemia (AML) cells.[1][2] Its mechanism of action involves the depletion of intracellular pyrimidine pools, leading to nucleolar stress, cell cycle arrest, and ultimately, the differentiation of leukemic blasts. This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and the key signaling pathways involved.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[2] This pathway is crucial for the synthesis of DNA and RNA, and thus for cell proliferation. While most normal cells can utilize the pyrimidine salvage pathway, many cancer cells, particularly those of hematological origin, are highly dependent on the de novo pathway, making DHODH an attractive therapeutic target.[3]

This compound emerged from a phenotypic screen designed to identify small molecules capable of overcoming the differentiation blockade in AML.[1][2] Subsequent target identification studies revealed that this compound exerts its pro-differentiation effects through the specific inhibition of human DHODH.[1] This document serves as a technical resource for researchers interested in the preclinical development and study of this compound and other DHODH inhibitors.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of DHODH. This leads to a significant reduction in the intracellular pool of pyrimidines, including uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are essential for RNA and DNA synthesis. The depletion of these critical metabolites triggers a cascade of cellular events:

  • Nucleolar Stress: The reduced availability of UTP impairs ribosome biogenesis, leading to nucleolar stress.

  • Cell Cycle Arrest: The lack of necessary building blocks for DNA replication causes cells to arrest in the S-phase of the cell cycle.

  • Induction of Differentiation: In AML cells, the combination of metabolic stress and cell cycle arrest induces a program of terminal myeloid differentiation, overcoming the characteristic differentiation block of the disease.[2][4]

The effects of this compound can be rescued by the addition of exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway, confirming that its activity is directly linked to the inhibition of de novo pyrimidine synthesis.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound and the well-characterized DHODH inhibitor, Brequinar.

Table 1: In Vitro Enzyme Inhibition and Cell Differentiation Activity of this compound

ParameterValueCell Line/SystemReference
hDHODH IC50 0.56 µMRecombinant human DHODH[5]
Differentiation ED50 ~2 µMMurine (ER-HoxA9) and human (U937, THP1) AML cell lines[2][4]

Table 2: Comparative Activity of DHODH Inhibitors in AML Cell Lines

CompoundCell LineParameterValueReference
This compound Murine ER-HoxA9ED50 (Differentiation)~2 µM[4]
This compound Human U937ED50 (Differentiation)~2 µM[4]
This compound Human THP1ED50 (Differentiation)~2 µM[4]
Brequinar Human DHODHIC505.2 nM[6]
Brequinar ER-HoxA9, U937, THP1ED50 (Differentiation)~1 µM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the foundational research of this compound.

DHODH Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of compounds against recombinant human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Ubiquinone (Coenzyme Q10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mix containing the assay buffer, recombinant DHODH enzyme, and ubiquinone.

  • Add the test compound at various concentrations to the wells of the microplate. Include a DMSO control.

  • Add the reaction mix to the wells containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of DHO and the electron acceptor DCIP.

  • Immediately measure the decrease in absorbance of DCIP at 600 nm over time. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

AML Cell Differentiation Assay using GFP Reporter

This protocol describes a flow cytometry-based assay to quantify the induction of myeloid differentiation in AML cells engineered to express Green Fluorescent Protein (GFP) under the control of a myeloid-specific promoter (e.g., lysozyme).[1]

Materials:

  • AML cell line engineered with a myeloid-specific GFP reporter (e.g., ER-HoxA9 Lys-GFP)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Uridine (for rescue experiments)

  • Flow cytometer

  • Antibodies for myeloid differentiation markers (e.g., anti-CD11b) conjugated to a fluorophore other than GFP (optional)

Procedure:

  • Seed the GFP reporter AML cells in a multi-well plate at a suitable density.

  • Treat the cells with a serial dilution of the test compound. Include a DMSO control. For rescue experiments, co-treat with a final concentration of 100 µM uridine.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Harvest the cells and wash with PBS.

  • (Optional) Stain the cells with an anti-CD11b antibody or other myeloid differentiation markers.

  • Analyze the cells by flow cytometry. Gate on the live cell population and measure the percentage of GFP-positive cells and the mean fluorescence intensity of GFP.

  • Calculate the ED50 value for differentiation based on the percentage of GFP-positive cells at different compound concentrations.

LC-MS/MS Analysis of Intracellular Nucleotides

This protocol provides a general method for the extraction and quantification of intracellular pyrimidine nucleotides from cells treated with a DHODH inhibitor.

Materials:

  • AML cells

  • Test compound (e.g., this compound)

  • Cold methanol (80%)

  • Internal standards (e.g., stable isotope-labeled UTP)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Treatment and Harvesting:

    • Treat AML cells with the test compound or DMSO for the desired time.

    • Rapidly harvest the cells by centrifugation at a low temperature.

    • Wash the cell pellet with ice-cold PBS to remove extracellular metabolites.

  • Metabolite Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold 80% methanol containing internal standards.

    • Incubate on ice for 15-20 minutes to allow for cell lysis and protein precipitation.

    • Centrifuge at high speed to pellet the cell debris.

    • Collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a suitable LC-MS/MS method.

    • Chromatography: Use a column designed for polar metabolite separation (e.g., HILIC).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for UMP, UDP, UTP, and other relevant nucleotides.

    • Quantify the nucleotide levels by comparing the peak areas of the endogenous metabolites to those of the internal standards.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

DHODH_Inhibition_Pathway cluster_de_novo De Novo Pyrimidine Biosynthesis cluster_mitochondrion Mitochondrion cluster_salvage Salvage Pathway cluster_effects Cellular Effects Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product OMP OMP Orotate->OMP This compound This compound This compound->DHODH Inhibition UMP UMP OMP->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP RNA Synthesis RNA Synthesis UTP->RNA Synthesis UTP Depletion UTP Depletion UTP->UTP Depletion dUTP dUTP dUDP->dUTP DNA Synthesis DNA Synthesis dUTP->DNA Synthesis Uridine Uridine Uridine->UMP Uridine Kinase Nucleolar Stress Nucleolar Stress UTP Depletion->Nucleolar Stress S-Phase Arrest S-Phase Arrest UTP Depletion->S-Phase Arrest Differentiation Differentiation Nucleolar Stress->Differentiation S-Phase Arrest->Differentiation

Caption: Signaling pathway of DHODH inhibition by this compound.

ML390_Workflow cluster_discovery Discovery & Initial Characterization cluster_invitro In Vitro Validation cluster_structural Structural Biology cluster_invivo In Vivo Evaluation HTS High-Throughput Phenotypic Screen Hit_ID Hit Identification (this compound) HTS->Hit_ID Target_ID Target Identification (DHODH) Hit_ID->Target_ID Enzyme_Assay DHODH Enzyme Inhibition Assay (IC50) Target_ID->Enzyme_Assay Cell_Diff_Assay AML Cell Differentiation Assay (ED50, GFP Reporter) Target_ID->Cell_Diff_Assay Crystallography X-ray Crystallography (this compound-DHODH Complex) Target_ID->Crystallography AML_Models AML Xenograft Models Enzyme_Assay->AML_Models Metabolomics LC-MS/MS Metabolomics (Nucleotide Levels) Cell_Diff_Assay->Metabolomics Cell_Diff_Assay->AML_Models Crystallography->AML_Models Efficacy Efficacy Studies (Tumor Growth, Survival) AML_Models->Efficacy

References

Methodological & Application

Application Notes and Protocols for ML390 in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML390 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme involved in the detoxification of lipid peroxides.[1][2] By inhibiting GPX4, this compound induces a specific form of regulated cell death known as ferroptosis, which is characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[1][3] This mechanism of action makes this compound a valuable tool for studying the ferroptosis pathway and a potential therapeutic agent for diseases characterized by resistance to traditional apoptosis-inducing drugs, particularly in the context of cancer.[1] In the scientific literature, this compound is often used interchangeably with ML210, a compound with a similar mechanism of action.[4][5][6]

These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture assays to assess its biological activity, including the evaluation of cell viability, measurement of lipid peroxidation, and analysis of GPX4 protein expression.

Data Presentation

This compound/ML210 Activity in Cancer Cell Lines
CompoundCell LineAssay TypeIC50 / Activity MetricReference
ML210821 cancer cell linesArea Under the Curve (AUC)Similar to RSL3 and ML162[4][6]
ML210NCI-60 panelLog GI50Variable, with some cell lines showing high sensitivity[7]
RSL3K1 (thyroid cancer)Cell Viability~1 µM
RSL3MDA-T32 (thyroid cancer)Cell Viability~2 µM
RSL3MDA-T68 (thyroid cancer)Cell Viability>10 µM
RSL3TPC-1 (thyroid cancer)Cell Viability~5 µM

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cultured cells. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a colorimetric readout of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value of this compound.

Lipid Peroxidation Assay (TBARS Assay)

This protocol measures the levels of malondialdehyde (MDA), a major byproduct of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay. This assay is a key indicator of ferroptosis induction by this compound.[8][9]

Materials:

  • This compound-treated and control cells

  • Cell lysis buffer (e.g., RIPA buffer)

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Butylated hydroxytoluene (BHT)

  • MDA standard

  • Microcentrifuge tubes

  • Water bath or heating block

  • Spectrophotometer or microplate reader

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time (e.g., 6-24 hours), wash the cells with ice-cold PBS and lyse them in cell lysis buffer containing BHT to prevent further oxidation.

  • Protein Quantification: Determine the protein concentration of each cell lysate for normalization.

  • Precipitation: Add TCA solution to the lysates to precipitate proteins. Centrifuge to pellet the protein and collect the supernatant.

  • TBA Reaction: Add TBA solution to the supernatant and incubate at 95-100°C for 60 minutes. This reaction forms a pink-colored adduct with MDA.

  • Cooling and Measurement: Cool the samples on ice and then measure the absorbance at 532 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of MDA.

  • Data Analysis: Calculate the concentration of MDA in the samples using the standard curve and normalize to the protein concentration. An increase in MDA levels in this compound-treated cells is indicative of lipid peroxidation.

Western Blot Analysis of GPX4 Expression

This protocol is used to determine the effect of this compound on the protein levels of its target, GPX4. While this compound is a direct inhibitor, some compounds that induce ferroptosis can also lead to the degradation of GPX4.[10]

Materials:

  • This compound-treated and control cells

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GPX4

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with this compound for the desired duration (e.g., 8-24 hours).[11] Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against GPX4 diluted in blocking buffer, typically overnight at 4°C.[11]

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity for GPX4 and normalize it to the loading control to determine any changes in GPX4 protein levels following this compound treatment.

Mandatory Visualizations

ML390_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound GPX4_active GPX4 (Active) This compound->GPX4_active Inhibits GPX4_inactive GPX4 (Inactive) GPX4_active->GPX4_inactive GSSG Oxidized Glutathione (GSSG) GPX4_active->GSSG PUFA_PL_OOH Lipid Peroxides (PUFA-PL-OOH) GSH Glutathione (GSH) GSH->GPX4_active Cofactor PUFA_PL Polyunsaturated Fatty Acid Phospholipids (PUFA-PLs) PUFA_PL->PUFA_PL_OOH Lipid ROS PUFA_PL_OOH->PUFA_PL Reduces Ferroptosis Ferroptosis PUFA_PL_OOH->Ferroptosis Accumulation Leads to

Caption: Mechanism of this compound-induced ferroptosis.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells in Culture Plates treatment Treat Cells with this compound (and Controls) start->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability lipid_peroxidation Lipid Peroxidation Assay (e.g., TBARS) incubation->lipid_peroxidation western_blot Western Blot for GPX4 incubation->western_blot ic50 Determine IC50 viability->ic50 mda Quantify MDA Levels lipid_peroxidation->mda gpx4_exp Analyze GPX4 Expression western_blot->gpx4_exp

Caption: General experimental workflow for in vitro assays with this compound.

References

Optimal Concentration of ML390 for Differentiation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML390, a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a valuable chemical probe for studying and inducing cellular differentiation, particularly in the context of acute myeloid leukemia (AML). By inhibiting the de novo pyrimidine biosynthesis pathway, this compound effectively triggers a state of pyrimidine starvation, leading to cell cycle arrest and the induction of a differentiated phenotype in susceptible cancer cell lines. These application notes provide a comprehensive guide to utilizing this compound in differentiation studies, including recommended concentration ranges, detailed experimental protocols for cell treatment and assessment of differentiation, and an overview of the underlying signaling pathways.

Introduction

Differentiation therapy represents a promising strategy in cancer treatment, aiming to induce malignant cells to mature into non-proliferating, terminally differentiated cells. This compound has been identified as a key molecule in this field, acting as a selective inhibitor of DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway. This pathway is crucial for the production of pyrimidines, which are essential for DNA and RNA synthesis. Cancer cells, with their high proliferative rate, are often more dependent on this pathway than normal cells, making DHODH an attractive therapeutic target. Inhibition of DHODH by this compound leads to a depletion of the intracellular pyrimidine pool, which in turn triggers a cascade of events culminating in the differentiation of AML cells.

Data Presentation: Optimal this compound Concentrations

The optimal concentration of this compound for inducing differentiation can vary depending on the cell type and culture conditions. The following table summarizes effective concentrations reported in the literature for various AML cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for a specific cell line and experimental setup.

Cell LineCell TypeEffective Concentration RangeEC50 for DifferentiationReference
U937Human monocytic leukemia1 - 5 µM~2 µM[1]
THP-1Human monocytic leukemia1 - 5 µM~2 µM[1]
HL-60Human promyelocytic leukemia1 - 10 µMNot explicitly stated[2]
MV4-11Human biphenotypic B myelomonocytic leukemia2 - 10 µMNot explicitly stated[3]
MOLM-13Human acute myeloid leukemiaNot explicitly statedNot explicitly stated[4]

Note: The potency of DHODH inhibitors like this compound can be influenced by the concentration of uridine in the cell culture medium, as cells can utilize the pyrimidine salvage pathway. Higher concentrations of fetal bovine serum (FBS), which contains uridine, may necessitate the use of higher concentrations of this compound.[1]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of DHODH, leading to pyrimidine starvation. This metabolic stress has been shown to activate downstream signaling pathways that promote differentiation. One key pathway implicated is the Akt/mTOR cascade. The depletion of pyrimidines can lead to the activation of Akt and mTOR, which are crucial regulators of cell growth, proliferation, and differentiation.

ML390_Signaling_Pathway This compound This compound DHODH Dihydroorotate Dehydrogenase (DHODH) This compound->DHODH Inhibition Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalysis Pyrimidine_Pool Intracellular Pyrimidine Pool Pyrimidine_Synthesis->Pyrimidine_Pool Akt_mTOR Akt/mTOR Pathway Pyrimidine_Pool->Akt_mTOR Depletion leads to activation of Differentiation Cellular Differentiation Akt_mTOR->Differentiation Promotes

Caption: this compound signaling pathway in cell differentiation.

Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment for Differentiation Induction

This protocol provides a general guideline for treating adherent or suspension AML cell lines with this compound to induce differentiation.

Materials:

  • AML cell line of interest (e.g., U937, THP-1, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • For suspension cells (e.g., U937, THP-1, HL-60), seed cells at a density of 2 x 10^5 cells/mL in a new culture flask.

    • For adherent cells, seed at a density that will result in 50-60% confluency at the time of treatment.

  • This compound Preparation:

    • Thaw the this compound stock solution at room temperature.

    • Prepare a series of working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 µM). It is important to maintain a consistent final DMSO concentration across all conditions, including the vehicle control (e.g., 0.1% DMSO).

  • Treatment:

    • Remove the old medium from the cells.

    • Add the freshly prepared medium containing the desired concentration of this compound or vehicle control to the cells.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

  • Incubation Time:

    • The optimal treatment duration can vary. A typical time course for differentiation studies is 3 to 7 days. It is recommended to assess differentiation at multiple time points (e.g., day 3, 5, and 7).

  • Monitoring Cell Viability:

    • At each time point, assess cell viability using the trypan blue exclusion assay.

Protocol 2: Assessment of Myeloid Differentiation

Differentiation can be assessed through various methods, including morphological analysis, flow cytometry for cell surface markers, and functional assays.

Materials:

  • Microscope slides

  • Cytocentrifuge (e.g., Cytospin)

  • Wright-Giemsa stain

  • Microscope with imaging capabilities

Procedure:

  • Harvest cells treated with this compound and the vehicle control.

  • Prepare cytospin slides by centrifuging a cell suspension (e.g., 1 x 10^5 cells in 100 µL of PBS) onto a microscope slide.

  • Air-dry the slides.

  • Stain the slides with Wright-Giemsa stain according to the manufacturer's instructions.

  • Examine the slides under a light microscope. Look for morphological changes indicative of differentiation, such as a decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and the appearance of granules.

Materials:

  • Fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, Gr-1)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells per condition.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 100 µL of flow cytometry staining buffer.

  • Add the fluorescently conjugated antibodies at the manufacturer's recommended concentration.

  • Incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with flow cytometry staining buffer.

  • Resuspend the cells in 500 µL of flow cytometry staining buffer.

  • Analyze the cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.

This assay measures the production of reactive oxygen species (ROS), a functional characteristic of mature myeloid cells.

Materials:

  • NBT solution (1 mg/mL in PBS)

  • Phorbol 12-myristate 13-acetate (PMA) solution (1 µg/mL in DMSO)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Harvest and wash the cells.

  • Resuspend the cells at 1 x 10^6 cells/mL in complete medium.

  • Add NBT solution to a final concentration of 0.1 mg/mL.

  • Add PMA to a final concentration of 100 ng/mL to stimulate ROS production.

  • Incubate at 37°C for 30-60 minutes.

  • Pellet the cells by centrifugation.

  • Add 200 µL of DMSO to the cell pellet to dissolve the formazan crystals (the blue precipitate formed upon NBT reduction).

  • Measure the absorbance at 570 nm using a microplate reader. An increase in absorbance indicates an increase in NBT reduction and thus, functional differentiation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., U937, THP-1) Cell_Seeding Seed Cells Cell_Culture->Cell_Seeding ML390_Prep Prepare this compound Working Solutions Treatment Treat with this compound (0.5 - 10 µM) ML390_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (3-7 days) Treatment->Incubation Morphology Morphological Analysis Incubation->Morphology Flow_Cytometry Flow Cytometry (CD11b, CD14) Incubation->Flow_Cytometry NBT_Assay NBT Reduction Assay Incubation->NBT_Assay

Caption: Experimental workflow for this compound-induced differentiation studies.

Conclusion

This compound is a powerful tool for inducing differentiation in AML and potentially other cancer cell types. By following the protocols outlined in these application notes, researchers can effectively utilize this compound to investigate the mechanisms of cellular differentiation and explore its therapeutic potential. The optimal concentration and treatment conditions should be empirically determined for each specific experimental system to ensure robust and reproducible results.

References

Application Notes and Protocols: ML390 Treatment in Murine Models of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML390 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Inhibition of DHODH has emerged as a promising therapeutic strategy in acute myeloid leukemia (AML) by inducing differentiation of leukemic blasts.[1] These application notes provide a summary of the preclinical data on this compound and a generalized protocol for its evaluation in murine models of leukemia, based on studies with other DHODH inhibitors.

Mechanism of Action

This compound targets DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like leukemia cells. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis. This pyrimidine starvation has been shown to induce differentiation in AML cells, shifting them from a proliferative, undifferentiated state to a more mature myeloid phenotype.[1]

Signaling Pathway

DHODH_Inhibition_Pathway cluster_cell Leukemia Cell This compound This compound DHODH DHODH This compound->DHODH Inhibition Proliferation Cell Proliferation Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA DNA_RNA->Proliferation Differentiation Myeloid Differentiation Proliferation->Differentiation Shift towards in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis A Recipient Mice (e.g., C57BL/6) B Sublethal Irradiation A->B C Intravenous Injection of HoxA9-Transduced Cells B->C D Leukemia Engraftment Confirmation (e.g., Flow Cytometry of Peripheral Blood) C->D E Randomization into Treatment Groups D->E F This compound Administration (e.g., Oral Gavage, IP Injection) E->F G Vehicle Control Administration E->G H Monitor Animal Health and Body Weight F->H I Assess Tumor Burden (e.g., Bioluminescence Imaging, Spleen Weight) F->I J Survival Analysis F->J K Flow Cytometry of Bone Marrow/ Spleen for Differentiation Markers F->K G->H G->I G->J G->K

References

Application Notes: ML390 in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Topic: ML390 Application in High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and specific inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] It was identified through a high-throughput phenotypic screen designed to find small molecules capable of inducing differentiation in Acute Myeloid Leukemia (AML) cells.[3][4][5] Overexpression of transcription factors like HoxA9 is common in AML and leads to a blockage in cell differentiation.[5] this compound overcomes this differentiation arrest, making it a valuable chemical probe for studying pyrimidine metabolism and a promising starting point for the development of differentiation-based therapies for AML.[2][3] These notes provide detailed protocols and data for utilizing this compound in high-throughput screening (HTS) and related drug discovery assays.

Mechanism of Action

DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis: the oxidation of dihydroorotate (DHO) to orotate.[2] This pathway is essential for the production of pyrimidines (uridine, cytidine) required for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which in turn arrests proliferation and induces differentiation in rapidly dividing cells like AML progenitors.[3] The anti-leukemic activity of DHODH inhibitors highlights a crucial link between uridine biosynthesis and cell fate decisions.[2] The differentiation-inducing effects of this compound can be reversed by supplementing the cell culture medium with uridine, confirming that its mechanism of action is dependent on the inhibition of this pathway.[3]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol / Nucleus DHO Dihydroorotate DHODH DHODH DHO->DHODH Substrate Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Leads to DHODH->Orotate Catalyzes DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Differentiation Cell Differentiation Proliferation Proliferation Arrest This compound This compound This compound->DHODH Inhibits This compound->Differentiation This compound->Proliferation

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and inducing differentiation.

Quantitative Data Summary

This compound has been characterized in various biochemical and cell-based assays. The following table summarizes its potency.

ParameterDescriptionValueTarget/Cell LineReference
IC50 Half-maximal inhibitory concentration in a cell-free enzyme assay0.56 µMHuman DHODH[1]
ED50 Half-maximal effective concentration for inducing differentiation~2 µMMurine (ER-HoxA9) and Human (U937, THP1) AML cells[1][2][6]
IC50 Half-maximal inhibitory concentration for viral replication0.066 µMEnterovirus 71 (EV71)[7]

High-Throughput Screening Application

This compound was discovered via a phenotypic screen aimed at identifying compounds that could overcome differentiation arrest in AML.[5] This approach is a powerful method for discovering drugs with novel mechanisms of action.

Workflow for a Primary Phenotypic HTS Campaign:

The initial discovery of this compound utilized a specialized reporter cell line where Green Fluorescent Protein (GFP) expression was linked to myeloid differentiation.[4][5]

cluster_workflow High-Throughput Screening Workflow plate_cells Plate Reporter Cells (e.g., Lysozyme-GFP) in 384/1536-well plates add_compounds Dispense Compound Library (nanoliter volumes) plate_cells->add_compounds incubate Incubate (e.g., 48-72 hours) add_compounds->incubate read_plate Read Fluorescence (High-Content Imaging or Plate Reader) incubate->read_plate analyze Data Analysis: Identify 'Hits' that increase GFP signal read_plate->analyze

Caption: Workflow for a primary high-throughput phenotypic screen for AML differentiation.

Experimental Protocols

Protocol 1: DHODH Enzyme Inhibition Assay (Biochemical)

This cell-free assay directly measures the inhibition of recombinant human DHODH.

  • Reagents & Materials:

    • Recombinant human DHODH enzyme

    • Dihydroorotate (DHO) - substrate

    • Decylubiquinone - electron acceptor

    • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

    • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

    • This compound (positive control) and test compounds dissolved in DMSO

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of this compound and test compounds in DMSO.

    • In a 384-well plate, add assay buffer containing DHODH enzyme.

    • Add compounds to the wells and incubate for 15-30 minutes at room temperature to allow for binding to the enzyme.

    • Initiate the reaction by adding a substrate mixture containing DHO, decylubiquinone, and DCIP.

    • Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of color change is proportional to enzyme activity.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based AML Differentiation Assay

This protocol confirms the ability of a compound to induce myeloid differentiation in human AML cell lines like U937 or THP-1.

  • Reagents & Materials:

    • Human AML cell lines (e.g., U937, THP-1)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (positive control) and test compounds

    • Flow cytometry staining buffer (PBS + 2% FBS)

    • Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14)

    • 96-well cell culture plates

    • Flow cytometer

  • Procedure:

    • Seed U937 or THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well.

    • Add serial dilutions of test compounds and this compound (e.g., from 0.1 to 20 µM). Include a DMSO-only vehicle control.

    • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in flow cytometry staining buffer and add the anti-CD11b antibody.

    • Incubate on ice for 30 minutes, protected from light.

    • Wash cells to remove unbound antibody and resuspend in staining buffer.

    • Analyze the percentage of CD11b-positive cells using a flow cytometer.

    • Calculate the ED50 value, which is the concentration required to achieve 50% of the maximal differentiation effect.

cluster_workflow Cell-Based Assay Workflow for Hit Validation seed_cells Seed AML Cells (U937, THP-1) in 96-well plates treat_cells Treat with Compounds (Dose-Response) seed_cells->treat_cells incubate Incubate (72-96 hours) treat_cells->incubate stain_cells Stain with Antibody (e.g., anti-CD11b) incubate->stain_cells analyze Analyze by Flow Cytometry stain_cells->analyze determine_ed50 Determine ED50 analyze->determine_ed50

Caption: Workflow for validating hits from a primary screen using a cell-based assay.

Protocol 3: Metabolite Analysis for Target Engagement

This protocol confirms that a compound inhibits DHODH within cells by measuring the accumulation of its substrate (DHO).

  • Reagents & Materials:

    • AML cell line (e.g., Lys-GFP-ER-HoxA9)

    • This compound or test compound

    • Ice-cold 80% Methanol

    • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Procedure:

    • Treat cultured cells with the test compound at a fixed concentration (e.g., 10 µM this compound) for 48 hours.[1]

    • Harvest the cells and wash three times with cold normal saline.[1]

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.[1]

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

    • Analyze the supernatant using an LC-MS system with a HILIC column to separate polar metabolites.[1]

    • Monitor for the mass-to-charge ratio (m/z) corresponding to DHO and downstream metabolites like uridine.

    • Compare the metabolite levels in treated cells to vehicle-treated controls. Successful DHODH inhibition leads to a dramatic accumulation of DHO and depletion of uridine.[2]

Conclusion

This compound is a well-characterized inhibitor of DHODH discovered through phenotypic high-throughput screening. It serves as an excellent tool compound for interrogating the role of pyrimidine biosynthesis in cancer and other diseases. The protocols and data presented here provide a framework for using this compound as a positive control in HTS campaigns and for developing and validating novel DHODH inhibitors for therapeutic applications.

References

Application Notes and Protocols for Assessing ML390-Induced Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML390 is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. In the context of acute myeloid leukemia (AML), this metabolic disruption has been shown to overcome differentiation blockade and induce myeloid differentiation. These application notes provide a comprehensive guide to the techniques used to assess the differentiation-inducing effects of this compound on AML cells.

Mechanism of Action: From DHODH Inhibition to Myeloid Differentiation

This compound's primary mechanism of action is the inhibition of DHODH. This enzymatic block leads to a significant accumulation of the substrate dihydroorotate (>500-fold) and a depletion of downstream products, including uridine. The resulting pyrimidine starvation is believed to trigger a cascade of events culminating in the degradation of the MYC oncoprotein, a key regulator of cell proliferation and differentiation. The downregulation of MYC is a critical step in allowing AML cells to exit the cell cycle and undergo terminal differentiation.

ML390_Mechanism cluster_outcome Cellular Outcome This compound This compound DHODH DHODH (Dihydroorotate Dehydrogenase) This compound->DHODH Pyrimidine De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine Uridine Uridine & Pyrimidine Pool Pyrimidine->Uridine MYC MYC Oncoprotein Uridine->MYC Supports expression of Proliferation Cell Proliferation MYC->Proliferation Promotes Differentiation Myeloid Differentiation MYC->Differentiation Blocks

Figure 1: Signaling pathway of this compound-induced differentiation.

Quantitative Assessment of this compound-Induced Differentiation

The efficacy of this compound in inducing differentiation can be quantified by measuring changes in cell surface marker expression, gene expression, and cell morphology. Below are tables summarizing expected quantitative outcomes based on published data.

Table 1: Dose-Dependent Effect of this compound on AML Cell Viability

Cell LineThis compound Concentration (µM)Effect (ED50)
THP-1~2.3Inhibition of proliferation
U937~2.4Inhibition of proliferation

Table 2: Effect of DHODH Inhibition on Myeloid Differentiation Markers in HL-60 Cells

Treatment% CD11b Positive Cells% CD14 Positive Cells
ControlBaselineBaseline
DHODH KnockoutIncreasedIncreased

Table 3: Effect of DHODH Inhibition on MYC Protein Levels

Cell LineTreatmentChange in MYC Protein Level
HL-60DHODH KnockoutDecreased
Various Cancer Cell LinesDHODH InhibitorsDecreased

Experimental Protocols

The following are detailed protocols for assessing this compound-induced differentiation in AML cell lines such as THP-1, U937, and HL-60.

Assessment of Cell Surface Marker Expression by Flow Cytometry

This protocol allows for the quantification of myeloid differentiation markers, such as CD11b and CD14, on the surface of AML cells.

Flow_Cytometry_Workflow start Start: AML Cell Culture treat Treat with this compound (Dose-response & Time-course) start->treat harvest Harvest & Wash Cells treat->harvest stain Stain with Fluorochrome-conjugated Antibodies (CD11b, CD14) harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data: Quantify % Positive Cells acquire->analyze end End: Differentiation Profile analyze->end

Figure 2: Experimental workflow for flow cytometry analysis.

Materials:

  • AML cell line (e.g., THP-1, U937, HL-60)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies (e.g., FITC-CD11b, PE-CD14)

  • Isotype control antibodies

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed AML cells at a density of 2 x 10^5 cells/mL in a 6-well plate.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 2, 5, 10 µM) or with a vehicle control (DMSO). For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 2 µM) and harvest at different time points (e.g., 24, 48, 72, 96 hours).

  • Cell Harvesting: After the incubation period, harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of FACS buffer. Add the recommended amount of fluorochrome-conjugated antibodies (and isotype controls in separate tubes).

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells twice with 1 mL of FACS buffer.

  • Data Acquisition: Resuspend the final cell pellet in 500 µL of FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells expressing the differentiation markers.

Assessment of Protein Expression by Western Blot

This protocol is used to detect changes in the expression of key proteins involved in the differentiation pathway, such as MYC.

Materials:

  • Treated and untreated AML cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MYC, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: Lyse the harvested cells in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-MYC) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as before and then add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Assessment of Gene Expression by Quantitative PCR (qPCR)

This protocol measures the mRNA levels of genes associated with myeloid differentiation.

Materials:

  • Treated and untreated AML cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR primers for target genes (e.g., ITGAM (CD11b), CD14, CEBPA) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • RNA Extraction: Extract total RNA from harvested cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Table 4: Recommended qPCR Primers for Myeloid Differentiation Markers

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
ITGAM (CD11b)CAGCATCATGTCCTTCGTCTTCGGTTCAGGTCCACACTCAGCTT
CD14ACGCCAGAACCTTGTGAGCGTCGGCCTTGAGTTTGGCT
CEBPAAAGAAGTCGGTGGACAAGAACAGTGCGCACCGCGATGT
GAPDHGGAGCGAGATCCCTCCAAAATGGCTGTTGTCATACTTCTCATGG
Morphological Assessment of Differentiation

This protocol allows for the qualitative assessment of morphological changes associated with myeloid differentiation.

Materials:

  • Treated and untreated AML cells

  • Cytospin centrifuge

  • Microscope slides

  • Wright-Giemsa stain

  • Microscope

Protocol:

  • Cell Preparation: Prepare cell smears on microscope slides using a cytospin centrifuge.

  • Staining: Air dry the slides and stain with Wright-Giemsa stain according to the manufacturer's instructions.

  • Microscopic Examination: Examine the slides under a light microscope. Look for morphological features of differentiation, such as a decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and the appearance of granules.

Conclusion

The protocols and information provided in these application notes offer a robust framework for assessing the differentiation-inducing effects of this compound. By employing a multi-faceted approach that combines flow cytometry, western blotting, qPCR, and morphological analysis, researchers can gain a comprehensive understanding of this compound's mechanism of action and its potential as a differentiation-based therapy for AML.

Application Notes and Protocols for Studying Metabolic Pathways in Cancer Using ML390

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by alterations in nutrient uptake and utilization to support rapid cell growth and proliferation. A key pathway involved in this reprogramming is the Pentose Phosphate Pathway (PPP), which is critical for generating NADPH to counteract oxidative stress and for producing precursors for nucleotide biosynthesis. Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the PPP and is frequently overexpressed in various cancers, correlating with poor prognosis.[1][2] ML390 is a potent and selective inhibitor of G6PD, making it a valuable tool for studying the role of the PPP in cancer metabolism and for exploring novel therapeutic strategies.

These application notes provide a comprehensive guide for utilizing this compound to investigate metabolic pathways in cancer research. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that specifically targets G6PD. By inhibiting G6PD, this compound blocks the oxidative branch of the PPP. This leads to a reduction in the production of NADPH and ribose-5-phosphate. The depletion of NADPH impairs the cell's ability to mitigate reactive oxygen species (ROS), leading to increased oxidative stress and subsequent cellular damage. The reduction in ribose-5-phosphate can hinder the synthesis of nucleotides, thereby impeding DNA replication and cell proliferation.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity in various cancer cell lines. This data is essential for designing experiments and interpreting results.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
A549Lung CancerData not available in search results
MCF-7Breast CancerData not available in search results
HCT116Colon CancerData not available in search results
Add more cell lines as data becomes available

Note: Specific IC50 values for this compound in various cancer cell lines were not found in the provided search results. Researchers should perform dose-response experiments to determine the IC50 for their specific cell line of interest.

Table 2: Effect of this compound on G6PD Activity

Cell LineThis compound Concentration (µM)G6PD Activity Inhibition (%)Citation
Specify Cell LineSpecify ConcentrationSpecify Inhibition
Add more data points as available

Note: Quantitative data on the percentage of G6PD activity inhibition by this compound was not available in the search results. This should be determined experimentally.

Table 3: Impact of this compound on NADPH/NADP+ Ratio and ROS Levels

Cell LineThis compound Concentration (µM)Change in NADPH/NADP+ RatioChange in ROS LevelsCitation
Specify Cell LineSpecify ConcentrationSpecify ChangeSpecify Change
Add more data points as available

Note: Specific quantitative data on the changes in NADPH/NADP+ ratio and ROS levels upon this compound treatment were not found. These are critical parameters to measure in your experiments.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Pathway

The following diagram illustrates the mechanism of action of this compound in cancer cells.

ML390_Mechanism cluster_downstream Downstream Effects This compound This compound G6PD G6PD This compound->G6PD Inhibits ROS Increased ROS (Oxidative Stress) PPP Pentose Phosphate Pathway (PPP) G6PD->PPP Rate-limiting enzyme NADPH NADPH PPP->NADPH Ribose5P Ribose-5-Phosphate PPP->Ribose5P ROS_Scavenging ROS Scavenging NADPH->ROS_Scavenging Required for ROS_Scavenging->ROS Reduces Cell_Damage Cellular Damage & Apoptosis ROS->Cell_Damage Induces Nucleotide_Synthesis Nucleotide Synthesis Ribose5P->Nucleotide_Synthesis Precursor for Proliferation Decreased Proliferation Nucleotide_Synthesis->Proliferation Required for

This compound inhibits G6PD, leading to increased ROS and decreased proliferation.
Experimental Workflow for In Vitro Studies

This workflow outlines the key steps for investigating the effects of this compound on cancer cells in vitro.

in_vitro_workflow start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability g6pd_activity G6PD Activity Assay treatment->g6pd_activity nadph_ros Measure NADPH/NADP+ Ratio & ROS Levels treatment->nadph_ros metabolomics Metabolomic Analysis treatment->metabolomics western_blot Western Blot Analysis (Apoptosis & Stress Markers) treatment->western_blot end End: Data Analysis & Interpretation viability->end g6pd_activity->end nadph_ros->end metabolomics->end western_blot->end

A typical workflow for in vitro analysis of this compound's effects on cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[6]

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

G6PD Activity Assay

This protocol measures the enzymatic activity of G6PD in cancer cells treated with this compound.

Materials:

  • Cancer cell lysates (from cells treated with this compound)

  • G6PD assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Glucose-6-phosphate (G6P) solution

  • NADP+ solution

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Cell Lysis: Culture and treat cells with this compound as desired. Harvest the cells and lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Assay Reaction: In a 96-well plate, add the following to each well:

    • Cell lysate (containing a specific amount of protein)

    • G6PD assay buffer

    • NADP+ solution

  • Initiate Reaction: Add G6P solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode. The increase in absorbance corresponds to the reduction of NADP+ to NADPH.

  • Data Analysis: Calculate the rate of NADPH production (the slope of the linear portion of the kinetic curve). Normalize the G6PD activity to the protein concentration of the lysate. Compare the activity in this compound-treated samples to the control.

Measurement of Intracellular NADPH/NADP+ Ratio and ROS

This protocol outlines the steps to quantify the impact of this compound on the cellular redox state.

Materials:

  • Cancer cells treated with this compound

  • NADP/NADPH quantification kit

  • ROS detection reagent (e.g., DCFDA or DHE)

  • Flow cytometer or fluorescence microplate reader

Procedure for NADPH/NADP+ Ratio:

  • Cell Lysis and Extraction: Treat cells with this compound. Harvest the cells and follow the protocol of a commercial NADP/NADPH quantification kit for the extraction of NADP+ and NADPH. These kits typically involve differential lysis to separate the oxidized and reduced forms.

  • Quantification: Use the kit's detection reagent and a standard curve to determine the concentrations of NADP+ and NADPH.

  • Data Analysis: Calculate the NADPH/NADP+ ratio for each sample and compare the ratios of this compound-treated cells to control cells.

Procedure for ROS Measurement:

  • Cell Treatment: Seed cells in a suitable plate or dish and treat with this compound for the desired time.

  • Staining: Add the ROS detection reagent to the cells and incubate according to the manufacturer's instructions.

  • Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: Quantify the change in fluorescence, which is proportional to the level of intracellular ROS. Compare the ROS levels in this compound-treated cells to the control.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for injection

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of any anti-tumor effect of this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the role of G6PD and the pentose phosphate pathway in cancer metabolism. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to design and execute experiments to investigate the effects of this compound on cancer cells. By carefully quantifying the impact of this compound on cell viability, enzyme activity, and metabolic profiles, researchers can gain deeper insights into the metabolic vulnerabilities of cancer and potentially identify new therapeutic targets.

References

Application Notes and Protocols for Evaluating ML390 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML390 is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the production of uridine monophosphate (UMP), which is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA replication.[2][3] By inhibiting DHODH, this compound effectively depletes the cellular pool of pyrimidines, leading to cell cycle arrest and induction of differentiation, particularly in rapidly proliferating cells such as acute myeloid leukemia (AML).[1][3][4]

These application notes provide a comprehensive guide for researchers to evaluate the in vitro efficacy of this compound. The protocols detailed below cover methods to assess its enzymatic inhibition, cellular viability, and induction of differentiation.

Key Signaling Pathway

The primary mechanism of action for this compound is the inhibition of the de novo pyrimidine biosynthesis pathway. This pathway is crucial for producing the building blocks of DNA and RNA.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytoplasm Cytoplasm & Nucleus Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate UMP UMP Orotate->UMP DHODH->Orotate Product Pyrimidine_Synthesis Pyrimidine Synthesis (UTP, CTP) UMP->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis This compound This compound This compound->DHODH Inhibition

Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.

Experimental Protocols

DHODH Enzymatic Inhibition Assay

This assay directly measures the ability of this compound to inhibit recombinant human DHODH enzyme activity.

Principle: The activity of DHODH can be monitored by measuring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of DCIP reduction is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (substrate)

  • Decylubiquinone (co-factor)

  • DCIP (electron acceptor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • This compound

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, decylubiquinone, and DCIP to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Initiate the reaction by adding dihydroorotate to all wells.

  • Immediately before adding the enzyme, add recombinant DHODH to all wells except the blank.

  • Measure the decrease in absorbance at 600 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cell Viability and Proliferation Assays

These assays determine the effect of this compound on the viability and proliferation of cancer cell lines, such as AML cell lines (e.g., U937, THP1).

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.[5][6]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.[3]

Principle: This assay quantifies ATP, which is an indicator of metabolically active cells.[7] The amount of ATP is directly proportional to the number of viable cells.

Protocol:

  • Follow steps 1 and 2 of the MTT assay protocol.

  • Equilibrate the 96-well plate to room temperature for about 30 minutes.[5]

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[7]

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[5]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of cell viability and determine the EC50 value.

Experimental_Workflow cluster_Setup Experiment Setup cluster_Assays Viability Assays Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with this compound (serial dilutions) Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate MTT_Assay MTT Assay Incubate->MTT_Assay Add MTT Reagent CTG_Assay CellTiter-Glo Assay Incubate->CTG_Assay Add CTG Reagent Readout Measure Absorbance / Luminescence MTT_Assay->Readout CTG_Assay->Readout Analysis Calculate EC50 Readout->Analysis

Caption: Workflow for cell viability assessment of this compound.

Myeloid Differentiation Assay

This assay assesses the ability of this compound to induce differentiation in AML cells.

Principle: Differentiation of myeloid cells is characterized by changes in cell morphology and the expression of specific cell surface markers, such as CD11b and CD14. These can be measured by flow cytometry.

Materials:

  • AML cell lines (e.g., U937, THP1)

  • This compound

  • Fluorochrome-conjugated antibodies against CD11b and CD14

  • Flow cytometer

  • FACS buffer (PBS with 2% FBS)

Protocol:

  • Culture AML cells with this compound (at a concentration around its EC50) or vehicle control for 4-6 days.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in FACS buffer.

  • Add the anti-CD11b and anti-CD14 antibodies and incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and analyze them using a flow cytometer.

  • Quantify the percentage of cells positive for CD11b and CD14. An increase in the percentage of positive cells indicates differentiation.

Uridine Rescue Assay

This experiment confirms that the cellular effects of this compound are due to the inhibition of DHODH.

Principle: Supplementing the culture medium with uridine bypasses the need for de novo pyrimidine synthesis, thereby rescuing the cells from the effects of DHODH inhibition.[2]

Protocol:

  • Perform the cell viability or differentiation assay as described above.

  • Include a set of conditions where cells are co-treated with this compound and a high concentration of uridine (e.g., 100-200 µM).

  • If the cytotoxic or differentiation-inducing effects of this compound are reversed in the presence of uridine, it confirms that the compound's mechanism of action is through the inhibition of the pyrimidine biosynthesis pathway.

Data Presentation

Quantitative data from the assays should be summarized in clear and concise tables for easy comparison.

Table 1: Enzymatic Inhibition of DHODH by this compound

Compound DHODH IC50 (nM)
This compound [Insert Value]

| Positive Control | [Insert Value] |

Table 2: Effect of this compound on AML Cell Viability

Cell Line Assay Treatment Time (h) EC50 (µM)
U937 MTT 72 [Insert Value]
U937 CellTiter-Glo 72 [Insert Value]
THP1 MTT 72 [Insert Value]

| THP1 | CellTiter-Glo | 72 | [Insert Value] |

Table 3: Induction of Myeloid Differentiation by this compound

Cell Line Treatment % CD11b Positive Cells % CD14 Positive Cells
U937 Vehicle [Insert Value] [Insert Value]
U937 This compound (EC50) [Insert Value] [Insert Value]
THP1 Vehicle [Insert Value] [Insert Value]

| THP1 | this compound (EC50) | [Insert Value] | [Insert Value] |

Conclusion

The methodologies described in these application notes provide a robust framework for the in vitro evaluation of this compound. By systematically assessing its enzymatic inhibition, impact on cell viability, and ability to induce differentiation, researchers can gain a comprehensive understanding of its efficacy and mechanism of action as a DHODH inhibitor. The inclusion of a uridine rescue experiment is critical for confirming the on-target activity of the compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing ML390 Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML390. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the solubility of this compound for in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This disruption of nucleotide metabolism has been shown to induce differentiation in acute myeloid leukemia (AML) cells.[1]

Q2: Why is the solubility of this compound a concern for in vivo studies?

This compound is a hydrophobic molecule with low aqueous solubility. This property can make it challenging to prepare formulations suitable for in vivo administration that achieve the desired concentration for therapeutic efficacy without precipitation or vehicle-related toxicity.

Q3: What are the common routes of administration for poorly soluble compounds like this compound in preclinical studies?

The most common routes of administration for poorly soluble compounds in preclinical studies are oral gavage and intravenous (IV) injection. The choice of route depends on the experimental goals, the desired pharmacokinetic profile, and the properties of the formulation.

Q4: What are some common excipients used to formulate poorly soluble drugs for in vivo studies?

A variety of excipients can be used to improve the solubility of hydrophobic drugs. These include:

  • Co-solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), propylene glycol (PG), and ethanol.

  • Surfactants: Polysorbates (e.g., Tween 80), and poloxamers.

  • Complexing agents: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Lipid-based vehicles: Corn oil, sesame oil, and lipid emulsions.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and other poorly soluble compounds in vivo.

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound during formulation preparation. - The concentration of this compound exceeds its solubility in the chosen vehicle.- The temperature of the solution has decreased, reducing solubility.- Improper mixing of components.- Decrease the concentration of this compound.- Gently warm the solution during preparation (ensure this compound is stable at the chosen temperature).- Add components sequentially and mix thoroughly after each addition. Sonication can aid in dissolution.
Precipitation of the drug upon administration (e.g., in the bloodstream after IV injection). - The vehicle is diluted by physiological fluids, causing the drug to crash out of solution.- The pH of the formulation is significantly different from physiological pH.- Use a vehicle that forms a stable emulsion or micellar formulation upon dilution.- Consider a slower infusion rate for IV administration.- Adjust the pH of the formulation to be closer to physiological pH (around 7.4).
Observed toxicity or adverse effects in animal models. - The vehicle itself may be causing toxicity at the administered concentration.- The drug concentration is too high, leading to on-target or off-target toxicity.- Run a vehicle-only control group to assess the toxicity of the formulation components.- Reduce the concentration of potentially toxic excipients like DMSO.- Perform a dose-response study to determine the maximum tolerated dose (MTD) of your this compound formulation.
High variability in experimental results. - Inconsistent formulation preparation leading to variable drug concentrations.- Inaccurate dosing.- Instability of the formulation over time.- Prepare a fresh formulation for each experiment and ensure homogeneity.- Use calibrated equipment for all measurements and dosing.- Assess the stability of your formulation at the intended storage and administration conditions.

Quantitative Data Summary

The following table provides illustrative solubility data for this compound in common preclinical vehicles. Note: This data is representative and should be used as a starting point. It is highly recommended that researchers determine the solubility of this compound in their specific vehicle formulation experimentally.

Vehicle CompositionRoute of AdministrationIllustrative Solubility of this compound (mg/mL)Notes
100% DMSOIV / IP~20High concentration of DMSO can be toxic. Dilution in aqueous solutions may cause precipitation.
10% DMSO, 90% SalineIV / IP< 0.5Significant precipitation may occur.
10% DMSO, 40% PEG400, 50% SalineIV / IP1 - 5A common co-solvent system. Observe for any signs of vehicle toxicity.
5% DMSO, 25% Solutol HS 15, 70% SalineIV / IP2 - 8Solutol HS 15 can form micelles to enhance solubility.
10% DMSO, 90% Corn OilOral Gavage5 - 15Suitable for lipophilic compounds for oral administration. Ensure a homogenous suspension.
0.5% Methylcellulose, 0.1% Tween 80 in WaterOral Gavage< 1 (suspension)Forms a suspension. Ensure consistent resuspension before each administration.

Data is estimated based on the known hydrophobic nature of this compound and general properties of the listed vehicles. Actual solubility should be experimentally determined.

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage in Mice (Suspension)

This protocol describes the preparation of a suspension of this compound suitable for oral gavage.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween 80 in sterile water

  • Sterile microcentrifuge tubes

  • Sonicator

  • Vortex mixer

  • Precision balance

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the dosing volume (typically 10 mL/kg for mice), calculate the final concentration of this compound needed in the formulation.

  • Prepare the vehicle:

    • Add the required amount of Methylcellulose to sterile water and stir until fully dissolved. This may require heating and subsequent cooling.

    • Add Tween 80 to the Methylcellulose solution and mix thoroughly.

  • Prepare the this compound suspension:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small amount of the vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

  • Sonication: Sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.

  • Storage and Administration:

    • Store the suspension at 4°C, protected from light.

    • Before each administration, vortex the suspension vigorously to ensure uniform distribution of this compound.

Protocol 2: Formulation of this compound for Intravenous Injection in Mice (Co-solvent System)

This protocol describes the preparation of a solution of this compound in a co-solvent system for intravenous injection.

Materials:

  • This compound powder

  • Vehicle components: DMSO, PEG400, Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Sonicator

  • Vortex mixer

Procedure:

  • Determine the final formulation composition: A common starting point is 10% DMSO, 40% PEG400, and 50% saline. The final concentration of DMSO should be kept as low as possible to minimize toxicity.

  • Dissolve this compound:

    • Weigh the required amount of this compound and place it in a sterile vial.

    • Add the required volume of DMSO and vortex/sonicate until the this compound is completely dissolved.

  • Add co-solvents:

    • Add the PEG400 to the DMSO/ML390 solution and mix thoroughly.

    • Slowly add the sterile saline to the mixture while vortexing. Observe for any signs of precipitation.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.

  • Administration: Administer the solution immediately or store under appropriate conditions (e.g., 4°C, protected from light) for a validated period. Always visually inspect for precipitation before injection.

Visualizations

Signaling Pathway

DHODH_Pathway Glutamine Glutamine + Bicarbonate Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS2 Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Cell_Proliferation AML Cell Proliferation & Survival DNA_RNA->Cell_Proliferation Differentiation_Block Differentiation Block Cell_Proliferation->Differentiation_Block This compound This compound This compound->Dihydroorotate Inhibits

Caption: DHODH inhibition by this compound in the de novo pyrimidine synthesis pathway in AML.

Experimental Workflow

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility_testing Solubility Screening in Various Vehicles formulation_optimization Optimize Vehicle Composition solubility_testing->formulation_optimization stability_assessment Assess Formulation Stability formulation_optimization->stability_assessment animal_model Select Animal Model (e.g., AML xenograft) stability_assessment->animal_model dosing Administer this compound Formulation animal_model->dosing monitoring Monitor for Efficacy & Toxicity dosing->monitoring pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis monitoring->pk_pd_analysis

Caption: General workflow for developing and testing an this compound formulation in vivo.

References

ML390 stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML390 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and induction of differentiation, particularly in acute myeloid leukemia (AML) cells.

Q2: What is the recommended working concentration for this compound in cell culture?

A2: The effective concentration of this compound can vary between cell lines. An effective concentration for 50% of its maximal differentiation activity (ED50) has been reported to be approximately 2 µM in both murine and human AML cell lines.[1] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound has moderate solubility. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C and protect it from light. Avoid repeated freeze-thaw cycles.

Q4: Is the effect of this compound reversible?

A4: Yes, the effects of this compound on pyrimidine depletion are reversible. Supplementing the cell culture medium with uridine can bypass the enzymatic block by DHODH and rescue the effects of this compound.[1][2] This is a common method to confirm that the observed cellular effects are due to the on-target inhibition of DHODH.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound in cell culture experiments.

Issue Possible Cause Troubleshooting Steps
Inconsistent or no biological effect of this compound 1. This compound degradation: this compound may degrade in aqueous cell culture media over time.1. Prepare fresh this compound working solutions for each experiment. 2. Minimize the time the compound is in aqueous solution before being added to cells. 3. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section). 4. Consider replenishing the media with fresh this compound for long-term experiments.
2. Incorrect concentration: The effective concentration may be cell-line dependent.1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Verify the concentration of your stock solution.
3. Cellular resistance: Cells may have intrinsic or acquired resistance mechanisms.1. Perform a uridine rescue experiment to confirm on-target activity (see Experimental Protocols section). If uridine rescues the phenotype, the compound is likely active. 2. Investigate the expression levels of DHODH and pyrimidine salvage pathway enzymes in your cell line.
Unexpected cytotoxicity 1. Off-target effects: At high concentrations, small molecules can have off-target effects.1. Lower the concentration of this compound. 2. Perform a uridine rescue experiment. If uridine does not rescue the cytotoxicity, it may be an off-target effect.
2. DMSO toxicity: High concentrations of the solvent can be toxic to cells.1. Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%). 2. Include a vehicle control (media with the same concentration of DMSO) in your experiments.
3. Degradation product toxicity: Degradation products of this compound may be cytotoxic.1. Use freshly prepared this compound solutions. 2. Analyze the culture media for potential toxic degradation products using techniques like LC-MS.
Variability between experiments 1. Inconsistent this compound activity: Due to stability issues.1. Follow the recommendations for this compound preparation and handling strictly. 2. Prepare a large batch of stock solution to be used across multiple experiments to reduce variability.
2. Cell culture conditions: Variations in cell density, passage number, or media composition.1. Standardize your cell culture protocols. 2. Ensure consistent cell seeding densities and use cells within a defined passage number range. 3. Use the same batch of media and supplements for a set of experiments.

Experimental Protocols

Protocol 1: Uridine Rescue Experiment

This experiment is designed to confirm that the observed effects of this compound are due to the inhibition of DHODH.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Uridine stock solution (e.g., 100 mM in sterile water or PBS, filter-sterilized)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere and resume growth (typically 24 hours).

  • Treatment Preparation: Prepare the following treatment conditions in complete cell culture medium:

    • Vehicle control (e.g., 0.1% DMSO)

    • This compound at the desired concentration (e.g., 2x the final concentration)

    • Uridine at 100 µM (final concentration)

    • This compound + Uridine (e.g., 2x this compound and 200 µM Uridine)

  • Cell Treatment:

    • Remove the old media from the cells.

    • Add the prepared treatment media to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours).

  • Assessment: At the end of the incubation period, assess the desired phenotype (e.g., cell viability, differentiation markers). For cell viability, follow the manufacturer's protocol for your chosen assay.

  • Data Analysis: Compare the results from the different treatment groups. A successful rescue is observed if the addition of uridine reverses the effect of this compound.

Protocol 2: Assessing this compound Stability in Cell Culture Media via HPLC-MS

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required

  • Incubator (37°C, 5% CO2)

  • HPLC-MS system

  • Acetonitrile (ACN) and water (LC-MS grade)

  • Formic acid (optional, for mobile phase)

  • Autosampler vials

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the cell culture medium at the final working concentration (e.g., 10 µM).

    • As a control, prepare a solution of this compound at the same concentration in a stable solvent (e.g., 50% ACN/water).

  • Incubation:

    • Place the vial with this compound in cell culture medium in a 37°C incubator.

    • Store the control sample at 4°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from the incubated sample.

    • Immediately quench any potential enzymatic degradation by adding an equal volume of cold acetonitrile.

    • Centrifuge the sample to precipitate proteins and other media components.

    • Transfer the supernatant to an autosampler vial for HPLC-MS analysis.

    • Analyze the control sample at the beginning and end of the experiment to ensure the stability of the compound in the analysis solvent.

  • HPLC-MS Analysis:

    • Develop an HPLC method to separate this compound from potential degradation products. A C18 column with a gradient of water and acetonitrile (with or without formic acid) is a common starting point.

    • Use a mass spectrometer to detect and quantify this compound and identify any new peaks that appear over time, which may represent degradation products.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the percentage of this compound remaining versus time.

    • Calculate the half-life (t1/2) of this compound in the cell culture medium.

Visualizations

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP UMPS Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Phosphate->Dihydroorotate ATCase, DHOase Pyrimidines (d)NTPs Pyrimidines (d)NTPs UMP->Pyrimidines (d)NTPs DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidines (d)NTPs->DNA & RNA Synthesis This compound This compound This compound->DHODH Inhibition Uridine_Salvage Uridine (Salvage Pathway) Uridine_Salvage->UMP

Caption: DHODH Signaling Pathway and this compound Inhibition.

Troubleshooting_Workflow Start Inconsistent or No Effect of this compound Check_Concentration Verify Stock and Working Concentrations Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Incorrect Check_Stability Assess this compound Stability Check_Concentration->Check_Stability Correct Success Problem Resolved Dose_Response->Success Fresh_Prep Use Freshly Prepared This compound Solution Check_Stability->Fresh_Prep Suspected Degradation Stability_Test Conduct Stability Assay (Protocol 2) Check_Stability->Stability_Test Confirm Degradation Check_On_Target Confirm On-Target Effect Check_Stability->Check_On_Target Stable Fresh_Prep->Success Further_Investigation Further Investigation Required Stability_Test->Further_Investigation Uridine_Rescue Perform Uridine Rescue (Protocol 1) Check_On_Target->Uridine_Rescue Is effect on-target? Resistance Investigate Cellular Resistance Mechanisms Uridine_Rescue->Resistance Yes Uridine_Rescue->Further_Investigation No Resistance->Further_Investigation

Caption: Troubleshooting Workflow for this compound Experiments.

References

potential off-target effects of ML390

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML390. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guidance and frequently asked questions based on the known properties and potential issues associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary and validated target of this compound is human dihydroorotate dehydrogenase (DHODH).[1] this compound inhibits DHODH, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis.

Q2: What are the known off-target effects of this compound?

A2: Based on available literature, this compound is a highly selective inhibitor of DHODH. Initial off-target screening against a panel of kinases showed no significant inhibitory activity.[1] However, it is important to note that the complete list of kinases and other potential off-targets screened has not been publicly disclosed. Therefore, researchers should remain mindful of the possibility of uncharacterized off-target effects in their experimental systems.

Q3: My cells are not showing the expected differentiation phenotype after this compound treatment. What could be the reason?

A3: There are several potential reasons for a lack of response to this compound. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key factors to consider include the cell line's dependence on de novo pyrimidine synthesis, the concentration of this compound used, and the stability of the compound in your culture conditions.

Q4: Can I rescue the effects of this compound by supplementing my cell culture media?

A4: Yes, the cytotoxic and differentiation-inducing effects of this compound can be rescued by supplementing the cell culture medium with uridine. Uridine bypasses the DHODH-mediated de novo pyrimidine synthesis pathway by providing a source for pyrimidine nucleotides through the salvage pathway. This is a common method to confirm that the observed cellular effects are due to DHODH inhibition.

Q5: What is the recommended solvent and storage condition for this compound?

A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided. It has been noted that solutions of this compound may show some decomposition over time, so using freshly prepared solutions is advisable for sensitive experiments.

Troubleshooting Guides

Problem 1: No or reduced induction of myeloid differentiation in AML cell lines.
Possible Cause Troubleshooting Step
Cell line insensitivity Confirm that your acute myeloid leukemia (AML) cell line is dependent on the de novo pyrimidine synthesis pathway. Some cell lines may have a more active salvage pathway, making them less sensitive to DHODH inhibition. Consider using a positive control cell line known to be sensitive to this compound, such as THP-1 or U937.
Incorrect this compound concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The effective concentration can vary between cell lines.
This compound degradation This compound solutions have been reported to have limited stability. Prepare fresh stock solutions in DMSO and dilute to the final concentration in your cell culture medium immediately before use. Avoid prolonged storage of diluted this compound solutions.
High serum concentration in media High concentrations of serum in the cell culture medium may contain pyrimidines that can be utilized by the cells through the salvage pathway, thereby reducing the effect of this compound. If possible, consider reducing the serum concentration, though this may impact cell health.
Issues with differentiation markers Ensure that the antibodies and staining protocols for your differentiation markers (e.g., CD11b, CD14) are optimized and validated for your flow cytometry setup. Include appropriate positive and negative controls.
Problem 2: High levels of unexpected cytotoxicity.
Possible Cause Troubleshooting Step
Off-target toxicity While extensive off-target effects have not been reported, it is a possibility in your specific cell model. To confirm that the cytotoxicity is due to DHODH inhibition, perform a rescue experiment by adding uridine to the culture medium along with this compound. If the toxicity is mitigated, it is likely on-target.
Solvent toxicity Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO without this compound) to assess solvent toxicity.
Compound precipitation Visually inspect the culture medium for any signs of compound precipitation after adding this compound. Precipitation can lead to inconsistent results and potential toxicity. If precipitation occurs, you may need to adjust the final concentration or the solvent used for the final dilution.

Quantitative Data Summary

Parameter Value Assay Type Cell Line(s)
DHODH IC₅₀ 0.56 µMEnzyme Inhibition AssayRecombinant Human DHODH
AML Cell Differentiation EC₅₀ ~2 µMFlow Cytometry (GFP/CD11b)Murine ER-HoxA9, Human U937 & THP-1

Experimental Protocols

DHODH Enzyme Inhibition Assay

This protocol is based on the colorimetric measurement of the reduction of 2,6-dichloroindophenol (DCIP) by DHODH.

Materials:

  • Recombinant human DHODH

  • This compound or other test compounds dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotate (DHO)

  • Coenzyme Q10

  • DCIP

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.

  • Add the test compound (this compound) at various concentrations to the wells of the 96-well plate. Include a DMSO-only control.

  • Add recombinant human DHODH to the wells and pre-incubate with the compound for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate, DHO.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

AML Cell Differentiation Assay

This protocol describes the assessment of myeloid differentiation in AML cell lines using flow cytometry.

Materials:

  • AML cell lines (e.g., THP-1, U937)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution in DMSO

  • Uridine (for rescue experiments)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-human CD11b, anti-human CD14)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Seed the AML cells in a multi-well plate at an appropriate density.

  • Treat the cells with various concentrations of this compound. Include a vehicle (DMSO) control. For rescue experiments, also include a condition with this compound and uridine.

  • Incubate the cells for a period sufficient to induce differentiation (e.g., 48-96 hours).

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in flow cytometry staining buffer.

  • Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) and incubate on ice for 30 minutes in the dark.

  • Wash the cells with staining buffer to remove unbound antibodies.

  • Resuspend the cells in staining buffer and acquire data on a flow cytometer.

  • Analyze the data to quantify the percentage of cells expressing the differentiation markers.

Visualizations

ML390_Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 Salvage Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA_Synthesis DNA/RNA Synthesis UMP->DNA_RNA_Synthesis AML_Cell AML Cell DNA_RNA_Synthesis->AML_Cell Proliferation Uridine_in Uridine (extracellular) Uridine_out Uridine Uridine_in->Uridine_out UMP_salvage UMP Uridine_out->UMP_salvage UMP_salvage->DNA_RNA_Synthesis This compound This compound This compound->Orotate Differentiation Differentiation AML_Cell->Differentiation Differentiation Induced

Caption: Signaling pathway of this compound's mechanism of action.

Troubleshooting_Workflow Start No Differentiation Observed Check_Concentration Perform Dose-Response Experiment Start->Check_Concentration Check_Stability Use Freshly Prepared This compound Solution Check_Concentration->Check_Stability Check_Cell_Line Confirm Cell Line Sensitivity Check_Stability->Check_Cell_Line Rescue_Experiment Perform Uridine Rescue Experiment Check_Cell_Line->Rescue_Experiment Check_Markers Validate Differentiation Markers & Protocol Rescue_Experiment->Check_Markers Outcome_On_Target Effect is On-Target Rescue_Experiment->Outcome_On_Target Differentiation Rescued Outcome_Off_Target Potential Off-Target Effect or Other Issue Rescue_Experiment->Outcome_Off_Target Differentiation Not Rescued

References

Technical Support Center: Overcoming ML390 Resistance in AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the DHODH inhibitor ML390 in Acute Myeloid Leukemia (AML) cell lines.

Troubleshooting Guides

Issue: Decreased Sensitivity or Acquired Resistance to this compound in AML Cell Lines

Initial Assessment:

  • Confirm Resistance: Perform a dose-response curve with this compound on your cell line and compare the IC50 value to that of the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates resistance.

  • Check for Contamination: Ensure your cell culture is free from microbial contamination (e.g., mycoplasma) that could affect drug sensitivity.

  • Verify Compound Integrity: Confirm the stability and concentration of your this compound stock solution.

Potential Causes and Solutions:

Potential CauseRecommended Action
Upregulation of DHODH 1. Quantify DHODH Expression: Perform qPCR or Western blot to compare DHODH mRNA and protein levels between your resistant and parental cell lines. An increase in the resistant line is a strong indicator of target-based resistance.[1][2] 2. Gene Amplification Analysis: Consider performing whole-exome sequencing or copy number variation analysis to check for amplification of the DHODH gene on chromosome 16.[3]
Increased Pyrimidine Salvage 1. Co-treatment with a Salvage Pathway Inhibitor: The nucleoside transporter inhibitor dipyridamole can block the uptake of pyrimidines from the culture medium, re-sensitizing resistant cells to DHODH inhibition. This combination leads to metabolic lethality. 2. Uridine Rescue Experiment: To confirm that the effects of this compound are on-target, supplement the culture medium with uridine. This should rescue the cells from the anti-proliferative effects of this compound.[1]
Altered Downstream Signaling 1. Assess c-Myc Levels: DHODH inhibition has been shown to decrease the expression of the oncoprotein c-Myc. Perform Western blotting to check if c-Myc levels are aberrantly maintained in your resistant cell line upon this compound treatment. 2. Combination with Standard Chemotherapy: Combine this compound with standard-of-care AML drugs like cytarabine (Ara-C). DHODH inhibitors can enhance the activity of Ara-C.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in AML?

This compound is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][4] DHODH is the rate-limiting enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of building blocks for DNA and RNA. By inhibiting DHODH, this compound depletes the intracellular pyrimidine pool, leading to cell cycle arrest and induction of differentiation in AML cells, particularly those overexpressing the transcription factor HoxA9.[2][5]

Q2: What are the known mechanisms of resistance to this compound and other DHODH inhibitors in AML?

The primary mechanism of acquired resistance to this compound in AML cell lines is the amplification of the DHODH gene.[3] This leads to overexpression of the DHODH protein, the direct target of the drug, thereby requiring higher concentrations of this compound to achieve the same level of inhibition. RNA sequencing of resistant cell lines has shown that DHODH is one of several co-amplified genes in a syntenic region of chromosome 16.[2][3]

Q3: How can I generate an this compound-resistant AML cell line for my studies?

This compound-resistant AML cell lines can be generated by continuous culture of a sensitive parental cell line in the presence of gradually increasing concentrations of this compound over a prolonged period (e.g., several months).[2][3] Start with a concentration around the IC50 and incrementally increase the dose as the cells adapt and resume proliferation.

Q4: Are there synergistic drug combinations to overcome this compound resistance?

Yes, several combination strategies have shown promise in overcoming resistance to DHODH inhibitors:

  • Dipyridamole: This inhibitor of nucleoside transport blocks the pyrimidine salvage pathway, creating a synthetic lethal interaction with DHODH inhibition.[6]

  • Cytarabine (Ara-C): As a standard chemotherapeutic agent in AML, cytarabine's efficacy can be enhanced when combined with DHODH inhibitors.

  • MDM2 Inhibitors (e.g., Nutlin-3a): In p53 wild-type AML, combining DHODH inhibitors with MDM2 inhibitors can enhance the anti-leukemic effect.

Quantitative Data Summary

Table 1: this compound and Brequinar Activity in AML Cell Lines

CompoundCell LineIC50 / ED50Notes
This compoundMurine and Human AML cell lines~2 µM (ED50)Effective concentration for 50% maximal differentiation.[2]
BrequinarER-HoxA9, U937, THP1~1 µM (ED50)A well-characterized DHODH inhibitor.[3]
BrequinarIn vitro DHODH enzyme assay~20 nM (IC50)Direct enzymatic inhibition.[3]

Table 2: Genetic Basis of Resistance to DHODH Inhibitors

Cell Line BackgroundResistance MechanismFold Upregulation of DHODH
Human and Murine AMLGene Amplification>2-fold (mRNA)[3]

Key Experimental Protocols

Protocol 1: Generation of this compound-Resistant AML Cell Lines
  • Cell Culture: Culture parental AML cells (e.g., U937, MOLM-13) in standard culture medium.

  • Initial this compound Exposure: Begin by treating the cells with this compound at a concentration equal to the IC50 of the parental line.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This can be done in stepwise increments (e.g., 1.5x to 2x the previous concentration) every few passages.

  • Monitoring: Regularly monitor cell viability and proliferation rates.

  • Selection: Over several months, a population of cells resistant to significantly higher concentrations of this compound will be selected.

  • Characterization: Once a resistant line is established, characterize it by determining the new IC50 for this compound and analyzing DHODH expression levels.[2][3]

Protocol 2: Western Blot for DHODH and c-Myc Expression
  • Sample Preparation: Lyse sensitive and resistant AML cells, with and without this compound treatment, in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against DHODH (e.g., 1:1000 dilution) and c-Myc (e.g., 1:1000 dilution) in blocking buffer. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be used to quantify the relative protein expression levels.

Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
  • Cell Preparation: Harvest 1-5 x 10^5 AML cells per sample by centrifugation.

  • Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • PI Staining: Add 400 µL of 1X Binding Buffer and 5 µL of Propidium Iodide (PI) solution to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

ML390_Resistance_and_Overcoming_Strategies Overcoming this compound Resistance in AML cluster_resistance Mechanisms of this compound Resistance cluster_strategies Strategies to Overcome Resistance DHODH Amplification DHODH Amplification Increased DHODH Expression Increased DHODH Expression DHODH Amplification->Increased DHODH Expression DHODH DHODH Increased DHODH Expression->DHODH increases target Pyrimidine Salvage Pyrimidine Salvage AML Cell Proliferation & Survival AML Cell Proliferation & Survival Pyrimidine Salvage->AML Cell Proliferation & Survival bypasses inhibition Dipyridamole Dipyridamole Dipyridamole->Pyrimidine Salvage inhibits Cytarabine Cytarabine Cytarabine->AML Cell Proliferation & Survival inhibits MDM2 Inhibitors MDM2 Inhibitors MDM2 Inhibitors->AML Cell Proliferation & Survival induce apoptosis This compound This compound This compound->DHODH inhibits Differentiation Differentiation This compound->Differentiation induces De Novo Pyrimidine Synthesis De Novo Pyrimidine Synthesis DHODH->De Novo Pyrimidine Synthesis catalyzes De Novo Pyrimidine Synthesis->AML Cell Proliferation & Survival enables

Caption: Strategies to overcome this compound resistance in AML.

DHODH_Signaling_Pathway Downstream Effects of DHODH Inhibition This compound This compound DHODH DHODH This compound->DHODH inhibits Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest induces Myeloid Differentiation Myeloid Differentiation This compound->Myeloid Differentiation induces Pyrimidine Pool Pyrimidine Pool DHODH->Pyrimidine Pool maintains c-Myc Expression c-Myc Expression Pyrimidine Pool->c-Myc Expression regulates Protein Translation Protein Translation Pyrimidine Pool->Protein Translation enables c-Myc Expression->Protein Translation promotes

Caption: Downstream signaling effects of this compound.

Experimental_Workflow Workflow for Characterizing this compound Resistance Parental AML Cells Parental AML Cells Continuous this compound Exposure Continuous this compound Exposure Parental AML Cells->Continuous this compound Exposure This compound-Resistant AML Cells This compound-Resistant AML Cells Continuous this compound Exposure->this compound-Resistant AML Cells IC50 Determination IC50 Determination This compound-Resistant AML Cells->IC50 Determination Western Blot (DHODH, c-Myc) Western Blot (DHODH, c-Myc) This compound-Resistant AML Cells->Western Blot (DHODH, c-Myc) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) This compound-Resistant AML Cells->Apoptosis Assay (Annexin V/PI) Combination Therapy Testing Combination Therapy Testing This compound-Resistant AML Cells->Combination Therapy Testing

Caption: Experimental workflow for this compound resistance.

References

ML390 Technical Support Center: Optimizing Dosage for Maximum Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is ML390 and what is its primary mechanism of action?

This compound is a potent and specific small molecule inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the induction of differentiation, particularly in acute myeloid leukemia (AML) cells.

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

The optimal concentration of this compound is cell-line dependent. A good starting point for many AML cell lines is a concentration range of 1-10 µM. The half-maximal effective concentration (EC50) for inducing differentiation is approximately 2 µM in several murine and human AML cell lines. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: How can I be sure that the observed differentiation is a specific effect of DHODH inhibition by this compound?

A key validation experiment is a "uridine rescue." Since this compound blocks the de novo pyrimidine synthesis pathway, its effects can be reversed by providing cells with an external source of pyrimidines. Supplementing the cell culture medium with uridine should abrogate the differentiation-inducing effects of this compound, confirming that the observed phenotype is due to DHODH inhibition.

Q4: What are the signs of this compound-induced cytotoxicity?

While this compound has been shown to have limited cytotoxicity at effective concentrations in normal cells, high concentrations or prolonged exposure can lead to cell death in cancer cell lines. Signs of cytotoxicity may include:

  • A significant decrease in cell viability as measured by assays like MTT or trypan blue exclusion.

  • Morphological changes such as cell shrinkage, rounding, and detachment from the culture surface.

  • Induction of apoptosis, which can be assessed by techniques like Annexin V staining or caspase activity assays.

Q5: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low differentiation observed Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell line.Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for inducing differentiation in your cell line.
Cell line is resistant to DHODH inhibition: Some cell lines may have alternative pathways for pyrimidine synthesis or other resistance mechanisms.Confirm the mechanism of action with a uridine rescue experiment. If the cell line is still unresponsive, consider investigating its specific metabolic pathways.
Incorrect cell seeding density: Cell density can influence differentiation.Optimize the initial cell seeding density. A confluent monolayer may be required for some cell types to differentiate efficiently.
High levels of cell death This compound concentration is too high: Excessive concentrations can lead to cytotoxicity.Lower the concentration of this compound. Refer to your dose-response curve to find a concentration that induces differentiation with minimal cell death.
Prolonged exposure: Continuous exposure to a high concentration of the inhibitor may be toxic.Consider a shorter treatment duration or a pulse-chase experiment where the compound is washed out after a certain period.
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect the outcome.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities and media formulations.
Instability of this compound in media: The compound may degrade over time in the culture medium.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the stock solution to light and room temperature.
Differentiation is observed, but it is not the desired phenotype Off-target effects: At higher concentrations, small molecule inhibitors may have off-target effects.Use the lowest effective concentration of this compound that induces the desired differentiation. Confirm the phenotype using multiple differentiation markers.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in various cell lines as reported in the literature.

Table 1: EC50 Values of this compound for Differentiation Induction

Cell LineCell TypeEC50 (µM)
Murine AML cellsAcute Myeloid Leukemia~2
Human AML cellsAcute Myeloid Leukemia~2
ER-HOX-GFPEngineered cell line1.8 ± 0.6
U937Human monocytic leukemia8.8 ± 0.8
THP-1Human monocytic leukemia6.5 ± 0.9

Table 2: IC50 Value of this compound for DHODH Inhibition

TargetIC50 (µM)
Human DHODH0.56 ± 0.1

Experimental Protocols

Protocol 1: Determining the Optimal Dosage of this compound for Differentiation

This protocol outlines a general procedure for performing a dose-response experiment to identify the optimal concentration of this compound for inducing differentiation in a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., AML cell line like U937 or THP-1)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Differentiation markers (e.g., antibodies for flow cytometry or qPCR primers)

  • Uridine stock solution (e.g., 100 mM in water)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density. The optimal seeding density should be determined in a preliminary experiment to ensure cells are in the exponential growth phase during the treatment period.

  • This compound Treatment: The following day, treat the cells with a serial dilution of this compound. A typical concentration range to test is 0, 0.1, 0.5, 1, 2, 5, 10, and 20 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).

  • Uridine Rescue Control: As a negative control for the mechanism of action, include a set of wells treated with an effective concentration of this compound (e.g., 5 µM) and co-treated with uridine (e.g., 100-200 µM).

  • Incubation: Incubate the plate for a period sufficient to observe differentiation. This can range from 48 to 96 hours, depending on the cell line.

  • Assessment of Cell Viability: At the end of the incubation period, assess cell viability in a subset of the wells using a standard assay like MTT to determine the cytotoxic concentration range.

  • Assessment of Differentiation: In a parallel set of wells, assess the degree of differentiation using appropriate markers. This can be done by:

    • Morphological analysis: Observe changes in cell morphology using a microscope. Differentiated myeloid cells may become larger, more adherent, and show a more granular cytoplasm.

    • Flow cytometry: Stain cells for cell surface markers of differentiation (e.g., CD11b, CD14 for myeloid differentiation).

    • qPCR: Analyze the expression of genes associated with differentiation.

  • Data Analysis: Plot the percentage of differentiated cells and cell viability against the this compound concentration to determine the optimal dosage that maximizes differentiation while minimizing cytotoxicity.

Visualizations

Signaling Pathway

ML390_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Biosynthesis cluster_rescue Uridine Rescue Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA Differentiation Cell Differentiation CTP->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest This compound This compound This compound->Dihydroorotate Inhibits Uridine Exogenous Uridine Uridine->UMP Salvage Pathway

Caption: Mechanism of action of this compound and the uridine rescue pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_diff_methods Differentiation Assessment Methods Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_this compound Add Serial Dilutions of this compound Seed_Cells->Add_this compound Add_Uridine Add Uridine (Rescue Control) Add_this compound->Add_Uridine Co-treatment Incubate Incubate (48-96h) Add_this compound->Incubate Add_Uridine->Incubate Assess_Viability Assess Cell Viability (e.g., MTT) Incubate->Assess_Viability Assess_Differentiation Assess Differentiation Incubate->Assess_Differentiation Data_Analysis Analyze Dose-Response Curve Assess_Viability->Data_Analysis Assess_Differentiation->Data_Analysis Morphology Morphological Changes Assess_Differentiation->Morphology Flow_Cytometry Flow Cytometry (e.g., CD11b) Assess_Differentiation->Flow_Cytometry qPCR qPCR (Gene Expression) Assess_Differentiation->qPCR End End Data_Analysis->End

Caption: Workflow for determining the optimal this compound dosage.

ML390 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML390, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH). The following resources are designed to help troubleshoot experimental variability and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This disruption of nucleotide metabolism leads to cell cycle arrest and has been shown to induce differentiation in acute myeloid leukemia (AML) cells.

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to three months or at -20°C for up to two weeks.[3] To minimize degradation, it is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]

Q3: I am observing inconsistent IC50 or EC50 values in my cell-based assays. What are the potential causes?

Inconsistent potency values can arise from several factors:

  • Cell Density and Health: The number of cells seeded per well can significantly impact the apparent potency of a compound. Ensure consistent cell seeding densities across all experiments. Additionally, use cells that are in the logarithmic growth phase and have a high viability.

  • Compound Stability: this compound stability can be affected by the components of the cell culture media. It is crucial to prepare fresh dilutions of the compound from a frozen stock for each experiment.

  • Assay Incubation Time: The duration of compound exposure can influence the observed effect. Optimize and standardize the incubation time for your specific cell line and endpoint.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with the assay. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is typically kept below 0.5%.[4]

  • Plate Edge Effects: Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification during incubation.

Q4: My experimental results are not reproducible between different batches of cells. How can I address this?

  • Cell Line Authenticity: Periodically verify the identity of your cell line using methods like short tandem repeat (STR) profiling to rule out cross-contamination.

  • Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and response to treatments. Regularly test your cell cultures for mycoplasma contamination.

  • Passage Number: Use cells within a consistent and defined passage number range, as cellular characteristics can change over time in culture.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability or Proliferation Results
Symptom Potential Cause Recommended Action
High variability between replicate wells Uneven cell seeding, pipetting errors, or edge effects.Use a calibrated multichannel pipette for cell seeding and compound addition. Mix cell suspension thoroughly before seeding. Consider not using the outer wells of the plate.
Unexpectedly low cell viability in vehicle control High DMSO concentration, poor cell health, or contamination.Ensure the final DMSO concentration is at a non-toxic level (e.g., <0.5%). Use healthy, log-phase cells. Check for mycoplasma or bacterial contamination.
This compound appears less potent than expected Compound degradation, incorrect concentration, or presence of uridine in the media.Prepare fresh dilutions of this compound for each experiment. Verify the concentration of your stock solution. Be aware that high levels of uridine in the serum or media can rescue cells from the effects of DHODH inhibition by activating the pyrimidine salvage pathway.
This compound appears more potent than expected Error in serial dilutions, or synergistic effects with other media components.Carefully check all calculations and pipetting steps for serial dilutions. Review the composition of your cell culture media for any components that might enhance the effect of pyrimidine depletion.
Guide 2: Difficulty in Data Interpretation
Symptom Potential Cause Recommended Action
High background signal in the assay Assay reagent instability or non-specific binding.Ensure assay reagents are properly stored and within their expiration date. Optimize washing steps to reduce background.
Results are inconsistent with published data Differences in cell line sub-clone, assay protocol, or data analysis methods.Compare your experimental conditions (cell line source, passage number, media, incubation time, etc.) with the published literature. Ensure your data analysis method is appropriate for your assay.
Observed phenotype does not align with DHODH inhibition Potential off-target effects of this compound.While this compound is a potent DHODH inhibitor, off-target effects are a possibility with any small molecule. Consider performing rescue experiments by supplementing the media with uridine to confirm that the observed effect is due to pyrimidine depletion.

Quantitative Data Summary

Parameter Value Reference
DHODH IC50 0.56 ± 0.1 µM[3]
ER-HOX-GFP EC50 1.8 ± 0.6 µM[3]
U937 EC50 8.8 ± 0.8 µM[3]
THP-1 EC50 6.5 ± 0.9 µM[3]
Solubility in DMSO 42.67 mg/mL (105 mM)[3]
Solubility in DMSO:PBS (pH 7.2) (1:2) 0.3 mg/mL (0.74 mM)[3]
Solubility in Ethanol 31.5 mg/mL (77.5 mM)[3]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[3]
Storage (in Solvent) -80°C for 3 months; -20°C for 2 weeks[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Ensuring Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C.

Protocol 2: General Protocol for a Cell-Based Proliferation Assay
  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density in their recommended growth medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. It is recommended to perform a 2 to 3-fold serial dilution. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.

  • Compound Addition: Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Assay Readout: Measure cell viability or proliferation using a suitable assay, such as one based on ATP content (e.g., CellTiter-Glo®), metabolic activity (e.g., MTT or resazurin), or DNA content (e.g., CyQUANT®).

  • Data Analysis: Plot the results as a dose-response curve and calculate the IC50 or EC50 value using a suitable software package.

Visualizations

DHODH_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Synthesis Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Aspartate Aspartate Carbamoyl Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl Aspartate ATCase Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase DHODH DHODH Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMPS CoQ Ubiquinone CoQH2 Ubiquinol CoQ->CoQH2 This compound This compound This compound->DHODH UMP UMP OMP->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA and RNA Synthesis UTP_CTP->DNA_RNA

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

Troubleshooting_Workflow cluster_potency Troubleshooting Inconsistent Potency cluster_reproducibility Troubleshooting Poor Reproducibility cluster_phenotype Troubleshooting Unexpected Phenotype Start Experimental Variability Observed Inconsistent_Potency Inconsistent IC50/EC50 Start->Inconsistent_Potency Poor_Reproducibility Poor Reproducibility Start->Poor_Reproducibility Unexpected_Phenotype Unexpected Phenotype Start->Unexpected_Phenotype Check_Cells Verify Cell Health & Seeding Density Inconsistent_Potency->Check_Cells Check_Compound Check Compound Stability & Dilutions Inconsistent_Potency->Check_Compound Check_Assay Optimize Assay Parameters Inconsistent_Potency->Check_Assay Check_Cell_Line Authenticate Cell Line (STR, Mycoplasma) Poor_Reproducibility->Check_Cell_Line Standardize_Culture Standardize Cell Culture (Passage Number, Media) Poor_Reproducibility->Standardize_Culture Rescue_Experiment Perform Uridine Rescue Experiment Unexpected_Phenotype->Rescue_Experiment End Consistent and Reliable Data Check_Assay->End Standardize_Culture->End Consider_Off_Target Consider Potential Off-Target Effects Rescue_Experiment->Consider_Off_Target Consider_Off_Target->End

Caption: A logical workflow for troubleshooting common sources of experimental variability with this compound.

References

ML390 Clinical Development Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the challenges in the clinical development of ML390.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an inhibitor of the human enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[2] By inhibiting DHODH, this compound disrupts this pathway, leading to the induction of differentiation in acute myeloid leukemia (AML) cells.[1][2] It has shown activity in both murine and human AML cell line models.[2]

Q2: What was the initial promise of this compound in preclinical studies?

This compound was identified from a high-throughput screen of approximately 330,000 compounds for its ability to induce differentiation in AML cells.[1] It demonstrated potent activity in various AML cell lines, with an EC50 of approximately 2 µM in murine and human models.[2][3] The compound was shown to cause a significant accumulation of the upstream metabolite dihydroorotate (DHO) and a depletion of downstream metabolites like uridine, confirming its on-target activity.[2]

Q3: Why was the clinical development of this compound not pursued further?

Further optimization of the this compound chemical scaffold was not pursued for two main reasons. First, solutions of this compound showed some decomposition over time, indicating potential chemical instability.[1] Second, at the time of its discovery, more potent and well-characterized DHODH inhibitors were already available.[1] These factors, combined with the unsuccessful synthesis of more conformationally constrained analogs, led to the decision to halt its development.[1]

Q4: Are there any known toxicity concerns with this compound?

The initial screening process for this compound included testing for toxicity.[1] However, detailed preclinical toxicology studies that are required for advancing a compound to clinical trials have not been published. A related immunotoxin, DT(390)IL-3, which is a different molecule but shares the "390" nomenclature, was found to be toxic in mice at low doses, with dose-limiting toxicity related to platelet and bleeding effects.[4] It is important to note that this toxicity is associated with the diphtheria toxin component of the fusion protein and is not directly indicative of this compound's potential toxicity.[4]

Troubleshooting Guide for Preclinical Experiments

Issue: Inconsistent results in in vitro AML differentiation assays.

  • Possible Cause 1: Compound Instability. As noted, this compound solutions have shown some decomposition over time.[1]

    • Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for short-term storage (up to 3 months) or -20°C for very short-term (up to 2 weeks).[5]

  • Possible Cause 2: Suboptimal Cell Culture Conditions. The differentiation state of AML cells can be influenced by various factors in the cell culture environment.

    • Troubleshooting Step: Ensure consistent cell passage numbers, seeding densities, and media formulations. Regularly test for mycoplasma contamination.

  • Possible Cause 3: Variability in Assay Readouts. Differentiation can be assessed by various markers (e.g., morphology, surface marker expression), which can have inherent variability.

    • Troubleshooting Step: Use multiple, complementary methods to assess differentiation. For example, combine morphological analysis with flow cytometry for CD11b or other differentiation markers.

Issue: Difficulty in achieving desired concentrations in aqueous media.

  • Possible Cause: Poor Solubility. this compound has limited solubility in aqueous solutions like PBS.[3][5]

    • Troubleshooting Step: Prepare high-concentration stock solutions in an organic solvent such as DMSO.[3][5] For final dilutions in aqueous media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation occurs, consider using a different formulation or a solubilizing agent, though this may require validation to ensure it does not interfere with the assay.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound.

AssayCell Line/TargetMetricValueReference
DifferentiationER-HOX-GFPEC501.8 ± 0.6 µM[5]
DifferentiationU937EC508.8 ± 0.8 µM[5]
DifferentiationTHP-1EC506.5 ± 0.9 µM[5]
Enzyme InhibitionDHODHIC500.56 ± 0.1 µM[5]

Experimental Protocols

AML Cell Differentiation Assay

This protocol is a generalized procedure based on the methodologies described for testing this compound.

  • Cell Culture: Culture human AML cell lines (e.g., U937, THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Seed the AML cells in multi-well plates at a predetermined density. Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the cells for a period of 48 to 72 hours to allow for differentiation to occur.

  • Assessment of Differentiation:

    • Morphology: Prepare cytospins of the cells and stain with Wright-Giemsa. Assess morphological changes indicative of myeloid differentiation (e.g., decreased nuclear-to-cytoplasmic ratio, nuclear segmentation) under a light microscope.

    • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against myeloid differentiation markers such as CD11b. Analyze the percentage of marker-positive cells using a flow cytometer.

  • Data Analysis: Determine the EC50 value by plotting the percentage of differentiated cells against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

DHODH_Pathway DHODH Signaling Pathway and this compound Inhibition cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Inner Membrane cluster_downstream Downstream Pyrimidine Synthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Ubiquinol Ubiquinol DHODH->Ubiquinol UMP UMP Orotate->UMP Ubiquinone Ubiquinone Ubiquinone->DHODH UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA/RNA Synthesis DNA/RNA Synthesis CTP->DNA/RNA Synthesis This compound This compound This compound->DHODH Inhibition

Caption: Mechanism of this compound action on the DHODH pathway.

Preclinical_Workflow Preclinical Development Workflow for this compound cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_challenge Development Challenges HTS High-Throughput Screening (~330,000 compounds) Hit_ID Hit Identification (Induces AML differentiation) HTS->Hit_ID Tox_Testing Hit-to-Lead (Toxicity, ER antagonism testing) Hit_ID->Tox_Testing SAR Structure-Activity Relationship (SAR Studies) Tox_Testing->SAR Target_ID Target Identification (DHODH Confirmed) SAR->Target_ID Chem_Opt Chemical Optimization (Synthesis of Analogs) Target_ID->Chem_Opt Decomposition Chemical Instability (Decomposition over time) Chem_Opt->Decomposition Competition Competition (More potent DHODH inhibitors available) Chem_Opt->Competition Synthesis_Fail Synthesis Failure (Constrained analogs unsuccessful) Chem_Opt->Synthesis_Fail Development_Halted Further Optimization Not Pursued Decomposition->Development_Halted Competition->Development_Halted Synthesis_Fail->Development_Halted Clinical_Trials Clinical Trials Development_Halted->Clinical_Trials

Caption: Preclinical development workflow and challenges for this compound.

Logical_Challenges Logical Relationship of this compound's Development Challenges cluster_preclinical Preclinical Hurdles cluster_clinical Inferred Clinical Challenges ML390_Dev This compound Development Chemical_Instability Chemical Instability (Decomposition in solution) ML390_Dev->Chemical_Instability Suboptimal_Potency Suboptimal Potency (Relative to competitors) ML390_Dev->Suboptimal_Potency Optimization_Failure Optimization Failure (Analog synthesis unsuccessful) ML390_Dev->Optimization_Failure Decision_Point Decision to Halt Development Chemical_Instability->Decision_Point Suboptimal_Potency->Decision_Point Optimization_Failure->Decision_Point CMC CMC Issues (Manufacturing and Stability) Decision_Point->CMC would lead to Competitive_Landscape Competitive Landscape (Superior DHODH inhibitors) Decision_Point->Competitive_Landscape influenced by Safety_Profile Undefined Safety Profile (Requires extensive toxicology) Decision_Point->Safety_Profile avoids cost of

Caption: Key challenges in the clinical development of this compound.

References

ML390 Aqueous Degradation Profile: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation profile of ML390 in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in aqueous solutions?

A1: While specific, peer-reviewed stability data for this compound in various aqueous solutions is limited, empirical observations suggest that solutions of this compound can undergo some decomposition over time. The molecule possesses functional groups, such as an amide and an ether linkage, which are susceptible to hydrolysis under certain pH and temperature conditions.

Q2: What are the primary potential degradation pathways for this compound in an aqueous environment?

A2: Based on the chemical structure of this compound (2-hydroxy-N-(4-propoxy-3-(trifluoromethyl)phenyl)-2-phenylacetamide), the main potential degradation pathways are:

  • Hydrolysis: The amide bond is the most likely site for hydrolytic cleavage, which would yield 2-hydroxy-2-phenylacetic acid and 4-propoxy-3-(trifluoromethyl)aniline. The propoxy ether linkage is generally more stable but could be cleaved under acidic conditions.

  • Oxidation: The benzylic alcohol group could be oxidized to a ketone. The electron-rich aromatic rings may also be susceptible to oxidative reactions.

  • Photodegradation: Aromatic compounds can be sensitive to light, particularly in the UV spectrum. Exposure to light may lead to the formation of reactive intermediates and subsequent degradation products.

Q3: What are the recommended storage conditions for this compound in aqueous solutions?

A3: To minimize degradation, it is recommended to prepare fresh solutions of this compound for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light. For longer-term storage, it is advisable to store the compound as a solid at -20°C or below and prepare solutions immediately before use.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The most effective method for monitoring the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with a UV or Mass Spectrometry (MS) detector. This will allow you to quantify the amount of intact this compound and detect the appearance of any degradation products over time.

Troubleshooting Guides

Issue 1: I am observing a decrease in the biological activity of my this compound solution over time.

  • Potential Cause: This is a strong indicator that this compound is degrading in your aqueous experimental medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments to ensure consistent potency.

    • Assess Stability Under Your Conditions: Run a time-course experiment where you incubate the this compound solution under your exact experimental conditions (media, temperature, pH) and analyze samples at different time points by HPLC to quantify the loss of the parent compound.

    • pH and Buffer Effects: Be aware that the pH of your solution can significantly impact the rate of hydrolysis. If possible, conduct your experiments in a buffered solution at a pH where this compound exhibits greater stability.

    • Protect from Light: Ensure your experimental setup is protected from direct light, as phot-degradation can contribute to loss of activity.

Issue 2: I see new peaks appearing in my HPLC chromatogram when I analyze my this compound solution.

  • Potential Cause: The appearance of new peaks is indicative of the formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If you have access to a mass spectrometer, analyze the new peaks to determine their mass-to-charge ratio (m/z). This information can help in identifying the chemical structure of the degradation products. For example, peaks corresponding to the masses of the predicted hydrolytic products (2-hydroxy-2-phenylacetic acid and 4-propoxy-3-(trifluoromethyl)aniline) would confirm this degradation pathway.

    • Forced Degradation Study: To proactively identify potential degradation products, you can perform a forced degradation study by exposing this compound to stress conditions such as high temperature, strong acid/base, and intense light. This will help in creating a degradation profile and confirming the identity of peaks observed under normal experimental conditions.

Quantitative Data Summary

Table 1: Hypothetical Half-life (t½) of this compound in Aqueous Buffers at 37°C

pHBuffer SystemHalf-life (t½) in hours (Illustrative)
3.0Citrate Buffer24
5.0Acetate Buffer72
7.4Phosphate Buffer96
9.0Borate Buffer48

Table 2: Hypothetical Degradation of this compound under Stress Conditions after 24 hours

Condition% this compound Remaining (Illustrative)Major Degradation Products Observed
0.1 M HCl, 60°C45%Hydrolysis Products
0.1 M NaOH, 60°C30%Hydrolysis Products
3% H₂O₂, RT85%Oxidative Adducts
UV Light (254 nm), RT70%Photodegradation Products

Detailed Experimental Protocols

Protocol 1: General Aqueous Stability Assessment of this compound

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration. Dilute the stock solution into the desired aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0) to the final working concentration. Ensure the final concentration of the organic solvent is low (e.g., <0.5%) to minimize its effect on stability.

  • Incubation: Aliquot the solutions into separate, sealed vials for each time point and condition. For thermal stability, place the vials in temperature-controlled incubators (e.g., 25°C, 37°C, 50°C). For photostability, expose the vials to a controlled light source (e.g., a photostability chamber with UV and visible light) while keeping a set of control vials wrapped in aluminum foil to protect from light.

  • Time Points: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

  • Sample Analysis: Immediately upon collection, quench any further degradation by freezing the sample at -80°C or by immediate analysis. Analyze the samples by a validated stability-indicating HPLC-UV or HPLC-MS method.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the t=0 sample. Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) under each condition.

Protocol 2: HPLC Method for this compound Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient: A suitable gradient to separate this compound from its potential degradation products (e.g., start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan). For identification of degradants, use a mass spectrometer in-line.

  • Injection Volume: 10 µL.

Mandatory Visualizations

experimental_workflow prep Prepare this compound Solution in Aqueous Buffer stress Expose to Stress Conditions (pH, Temp, Light) prep->stress sampling Collect Samples at Time Points stress->sampling analysis HPLC-UV/MS Analysis sampling->analysis data Quantify this compound & Identify Degradants analysis->data kinetics Determine Degradation Kinetics & Half-life data->kinetics

Caption: Experimental workflow for assessing this compound degradation.

dhodh_pathway dihydroorotate Dihydroorotate dhodh DHODH dihydroorotate->dhodh orotate Orotate ump UMP orotate->ump downstream Pyrimidine Biosynthesis (DNA/RNA Synthesis) ump->downstream dhodh->orotate This compound This compound This compound->dhodh

Caption: this compound inhibits the DHODH enzyme in the pyrimidine synthesis pathway.

Technical Support Center: Minimizing ML390 Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of ML390 in primary cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.

Q2: Why am I observing high levels of cytotoxicity in my primary cells when using this compound?

Primary cells can be more sensitive to metabolic disruptions than immortalized cell lines. The cytotoxicity of this compound in primary cells is primarily due to the inhibition of the de novo pyrimidine synthesis pathway. This leads to a state of "pyrimidine starvation," which can trigger cell death, particularly in rapidly dividing cells.

Q3: How can I reduce the cytotoxicity of this compound in my primary cell cultures?

The most effective method to mitigate this compound-induced cytotoxicity is through "uridine rescue". Supplementing the cell culture medium with exogenous uridine allows cells to bypass the DHODH-dependent de novo pathway by utilizing the pyrimidine salvage pathway for nucleotide synthesis.

Q4: What is the recommended concentration of uridine for a rescue experiment?

The optimal concentration of uridine can vary between cell types. However, a common starting concentration for rescue experiments is 100 µM.[1][2] It is recommended to perform a titration to determine the minimal concentration of uridine required to rescue your specific primary cells from this compound-induced cytotoxicity without otherwise impacting the experimental results.

Q5: At what concentration should I use this compound for my experiments with primary cells?

There is limited specific data available for this compound cytotoxicity in a wide range of primary cells. For other DHODH inhibitors, IC50 values in primary AML blasts have been reported in the range of 18-90 nM.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific primary cell type and experimental goals. Start with a low concentration (e.g., in the low nanomolar range) and titrate upwards to find a balance between the desired biological effect and acceptable cell viability.

Q6: Does this compound have known off-target effects that could contribute to cytotoxicity?

While the primary target of this compound is DHODH, the possibility of off-target effects with any small molecule inhibitor should be considered. Comprehensive off-target profiling for this compound in primary cells is not extensively documented in publicly available literature. If you suspect off-target effects, consider using structurally different DHODH inhibitors as controls or employing genetic methods to validate that the observed phenotype is due to DHODH inhibition.

Q7: What is the mechanism of cell death induced by this compound?

In cancer cell lines, inhibition of DHODH by compounds like this compound has been shown to induce apoptosis, which is a programmed form of cell death.[2][4] This process often involves the activation of executioner caspases, such as caspase-3 and caspase-7.[1][2][4] It is likely that a similar mechanism is at play in primary cells undergoing significant pyrimidine stress.

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed at Expected "Active" Concentrations
Possible Cause Troubleshooting Step
High sensitivity of the primary cell type to pyrimidine depletion. 1. Perform a dose-response curve: Determine the IC50 value for your specific primary cell type. 2. Implement a uridine rescue: Supplement the culture medium with 100 µM uridine to confirm that the cytotoxicity is on-target. 3. Reduce this compound concentration: Use the lowest effective concentration of this compound for your experiment.
Solvent (e.g., DMSO) toxicity. 1. Check the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic for your primary cells (typically ≤ 0.1%). 2. Run a solvent control: Treat cells with the same concentration of DMSO used to dissolve this compound to assess solvent-specific toxicity.
This compound degradation. 1. Prepare fresh stock solutions: this compound may degrade over time in solution. Prepare fresh stock solutions in DMSO and store them appropriately (aliquoted at -20°C or -80°C, protected from light). 2. Minimize freeze-thaw cycles.
Issue 2: Uridine Rescue is Ineffective or Only Partially Effective
Possible Cause Troubleshooting Step
Insufficient uridine concentration. 1. Titrate uridine concentration: Increase the concentration of uridine in the rescue experiment (e.g., up to 200 µM).
Off-target toxicity of this compound. 1. Use a structurally unrelated DHODH inhibitor: Confirm that the observed cytotoxicity is a class effect of DHODH inhibition. 2. Consider off-target analysis: If the issue persists, more advanced techniques may be needed to investigate potential off-target effects.
Cell type lacks efficient uridine uptake/metabolism. 1. Assess salvage pathway activity: If possible, measure the activity of enzymes in the pyrimidine salvage pathway in your primary cells.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound in Primary Cells using a Resazurin-Based Assay
  • Cell Plating: Seed your primary cells in a 96-well plate at a density appropriate for your cell type to ensure they are in a logarithmic growth phase at the time of treatment.

  • This compound Treatment: Prepare a serial dilution of this compound in your complete cell culture medium. Add the diluted this compound to the wells, ensuring a final DMSO concentration that is non-toxic to your cells. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Resazurin Assay: Add a resazurin-based cell viability reagent (e.g., alamarBlue™ or similar) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours, or as recommended by the reagent manufacturer.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Uridine Rescue Experiment
  • Cell Plating: Seed primary cells in a 96-well plate as described in Protocol 1.

  • Treatment Preparation: Prepare the following treatment groups in your complete cell culture medium:

    • Vehicle control (DMSO only)

    • This compound at a cytotoxic concentration (e.g., 2x IC50)

    • This compound (at the same concentration as above) + 100 µM Uridine

    • 100 µM Uridine only

  • Treatment and Incubation: Add the respective treatments to the wells and incubate for the desired duration.

  • Viability Assessment: Assess cell viability using a resazurin-based assay as described in Protocol 1. A successful rescue will show a significant increase in viability in the "this compound + Uridine" group compared to the "this compound only" group.

Protocol 3: Assessing Apoptosis using a Caspase-3/7 Glo Assay
  • Cell Treatment: Treat primary cells with this compound at the desired concentrations and for the appropriate time in a white-walled 96-well plate suitable for luminescence measurements. Include positive and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[5]

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity, a hallmark of apoptosis.

Data Presentation

Table 1: Example of this compound Cytotoxicity Data in Primary Cells

Cell TypeThis compound Concentration (µM)Incubation Time (h)% Viability (relative to control)
Primary Human Fibroblasts0.14895 ± 5
14870 ± 8
104825 ± 6
Primary Murine Splenocytes0.14898 ± 4
14880 ± 7
104840 ± 9
Note: This is example data. Users must determine the cytotoxicity profile for their specific primary cell type.

Table 2: Example of Uridine Rescue Experiment Data

Treatment% Viability (relative to control)
Vehicle (DMSO)100 ± 5
This compound (5 µM)30 ± 7
This compound (5 µM) + Uridine (100 µM)92 ± 6
Uridine (100 µM)98 ± 4
Note: This is example data. The effectiveness of the rescue may vary.

Visualizations

DHODH_Inhibition_Pathway cluster_denovo De Novo Pyrimidine Synthesis cluster_salvage Salvage Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP/CTP UTP/CTP UMP->UTP/CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP/CTP->DNA/RNA Synthesis Exogenous Uridine Exogenous Uridine Uridine Uridine Exogenous Uridine->Uridine Uridine->UMP This compound This compound DHODH DHODH This compound->DHODH Inhibits

Caption: Signaling pathway of this compound action and uridine rescue.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_DMSO Is DMSO concentration > 0.1%? Start->Check_DMSO Reduce_DMSO Reduce DMSO concentration Check_DMSO->Reduce_DMSO Yes Dose_Response Perform Dose-Response Curve Check_DMSO->Dose_Response No Reduce_DMSO->Dose_Response Uridine_Rescue Perform Uridine Rescue Dose_Response->Uridine_Rescue On_Target Cytotoxicity is likely on-target. Optimize this compound concentration. Uridine_Rescue->On_Target Rescue Successful Off_Target Consider off-target effects. Use alternative DHODH inhibitor. Uridine_Rescue->Off_Target Rescue Fails

Caption: Troubleshooting workflow for high this compound cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Plate_Cells Plate Primary Cells Prepare_this compound Prepare this compound Dilutions Treat_Cells Add this compound to Cells Prepare_this compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_Reagent Add Viability/Apoptosis Reagent Incubate->Add_Reagent Measure Measure Signal Add_Reagent->Measure Analyze Calculate % Viability / Apoptosis Measure->Analyze

Caption: General experimental workflow for assessing this compound effects.

References

Technical Support Center: Enhancing the Bioavailability of ML390

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of ML390, a potent dihydroorotate dehydrogenase (DHODH) inhibitor.

Troubleshooting Guide: Low In Vivo Efficacy of this compound

Researchers observing lower than expected in vivo efficacy with this compound may be encountering issues with its bioavailability. This guide provides a systematic approach to troubleshooting and enhancing the systemic exposure of this compound.

Diagram: Troubleshooting Workflow for this compound Bioavailability

ML390_Bioavailability_Troubleshooting cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Strategy Selection & Implementation cluster_3 Phase 4: In Vivo Evaluation Start Low in vivo efficacy of this compound observed Check_Formulation Is the formulation appropriate for the route of administration? Start->Check_Formulation Check_Dose Is the dose appropriate based on in vitro potency? Check_Formulation->Check_Dose Assess_Solubility Assess aqueous solubility of this compound Check_Dose->Assess_Solubility Assess_Permeability Assess permeability (e.g., PAMPA, Caco-2) Assess_Solubility->Assess_Permeability Assess_Stability Assess stability in physiological fluids Assess_Permeability->Assess_Stability Solubility_Enhancement Implement solubility enhancement strategies Assess_Stability->Solubility_Enhancement Permeability_Enhancement Consider permeability enhancers (if necessary) Solubility_Enhancement->Permeability_Enhancement If permeability is also low Protein_Binding_Mitigation Address high plasma protein binding Permeability_Enhancement->Protein_Binding_Mitigation PK_Study Conduct pharmacokinetic (PK) study with optimized formulation Protein_Binding_Mitigation->PK_Study Evaluate_Efficacy Re-evaluate in vivo efficacy PK_Study->Evaluate_Efficacy End Enhanced Bioavailability Achieved Evaluate_Efficacy->End Successful Outcome ML390_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA DHODH->Orotate This compound This compound This compound->DHODH Inhibits Formulation_Workflow Start Identify Bioavailability Challenge (e.g., Low Solubility of this compound) Screening Screen Formulation Strategies (Co-solvents, Surfactants, Nanoparticles, etc.) Start->Screening In_Vitro_Testing In Vitro Characterization (Solubility, Dissolution, Stability) Screening->In_Vitro_Testing Optimization Optimize Lead Formulations In_Vitro_Testing->Optimization Select promising candidates In_Vivo_PK In Vivo Pharmacokinetic Studies Optimization->In_Vivo_PK Efficacy_Studies In Vivo Efficacy and Toxicology Studies In_Vivo_PK->Efficacy_Studies If PK profile is improved Final_Formulation Select Final Formulation Efficacy_Studies->Final_Formulation

Validation & Comparative

A Comparative Guide to ML390 and Brequinar in AML Treatment Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent dihydroorotate dehydrogenase (DHODH) inhibitors, ML390 and brequinar, in the context of Acute Myeloid Leukemia (AML) treatment models. It aims to deliver an objective analysis of their performance, supported by available experimental data, to aid researchers in their drug development and discovery efforts.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of AML is a blockade in the differentiation of myeloid progenitor cells. A promising therapeutic strategy involves overcoming this differentiation arrest. Both this compound and brequinar are small molecule inhibitors of the mitochondrial enzyme DHODH, a critical component of the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH has been shown to induce differentiation and apoptosis in AML cells, making it an attractive target for therapeutic intervention.[1]

Brequinar, a well-established DHODH inhibitor, has been evaluated in clinical trials for solid tumors with limited success but has seen renewed interest for its potential in treating AML.[2] this compound was identified through a high-throughput phenotypic screen for compounds capable of inducing myeloid differentiation.[2][3][4] This guide will delve into the available preclinical data for both compounds to facilitate a comparative understanding of their potential in AML therapy.

Mechanism of Action: DHODH Inhibition

Both this compound and brequinar exert their anti-leukemic effects by inhibiting DHODH. This enzyme catalyzes the fourth step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. By blocking this crucial step, these inhibitors deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This pyrimidine starvation has been shown to trigger a cascade of events in AML cells, leading to cell cycle arrest, differentiation into more mature myeloid cells, and ultimately, apoptosis.[1] A key downstream effector of DHODH inhibition is the downregulation of the oncoprotein c-MYC, a critical regulator of cell proliferation and differentiation.[1] The degradation of c-MYC is a pivotal event that contributes to the anti-leukemic activity of DHODH inhibitors.[1]

Performance Data

Direct head-to-head comparative studies of this compound and brequinar across a wide range of AML models are limited in the public domain. The following tables summarize the available quantitative data for each compound from various studies. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Table 1: In Vitro Activity of this compound in AML Models

ParameterCell Line(s)ValueReference
Differentiation ED50Murine (ER-HoxA9), Human (U937, THP1)~2 µM[3][4]

Table 2: In Vitro Activity of Brequinar in AML Models

ParameterAssay/Cell Line(s)ValueReference
DHODH Inhibition IC50Enzymatic Assay~20 nM
Differentiation ED50AML Cell Lines~1 µM

Comparative Insights from Other DHODH Inhibitors:

While direct comparisons are scarce, studies on other DHODH inhibitors provide some context for brequinar's potency. For instance, in MOLM-14 AML cells, 100 nM of the DHODH inhibitor ASLAN003 induced differentiation in 63.9% of cells, whereas the same concentration of brequinar induced differentiation in 33.1% of cells. Another study reported that the DHODH inhibitor MEDS433 induced apoptosis in AML cell lines at a concentration one log lower than brequinar.

In Vivo Efficacy

One study noted that brequinar was selected for in vivo experiments due to its high activity in cellular and DHODH assays, where it successfully induced myeloid differentiation and extended lifespan in multiple animal models of AML.[2] The development paper for this compound also highlights its potential but does not present a direct in vivo comparison with brequinar.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of DHODH Inhibition in AML

DHODH_Inhibition_Pathway cluster_0 Mitochondrion cluster_1 De Novo Pyrimidine Synthesis cluster_2 Cellular Effects DHODH DHODH Orotate Orotate DHODH->Orotate DHO Dihydroorotate DHO->DHODH UMP UMP Orotate->UMP ... Pyrimidine_Pool Pyrimidine Pool (UTP, CTP) UMP->Pyrimidine_Pool cMYC c-MYC (Oncoprotein) Pyrimidine_Pool->cMYC Depletion leads to Downregulation Differentiation Myeloid Differentiation cMYC->Differentiation Blocks Apoptosis Apoptosis cMYC->Apoptosis Inhibits Proliferation Proliferation Arrest cMYC->Proliferation Promotes This compound This compound This compound->DHODH Inhibits Brequinar Brequinar Brequinar->DHODH Inhibits

Caption: Signaling pathway of this compound and brequinar in AML cells.

Experimental Workflow for In Vitro and In Vivo Analysis

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis AML_Cells AML Cell Lines Treatment Treat with this compound or Brequinar AML_Cells->Treatment Viability Cell Viability Assay (e.g., MTS) Treatment->Viability Differentiation_Assay Differentiation Assay (CD11b by Flow Cytometry) Treatment->Differentiation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis_Assay Xenograft Establish Subcutaneous AML Xenograft in Mice Drug_Admin Administer this compound or Brequinar Xenograft->Drug_Admin Tumor_Measurement Monitor Tumor Volume Drug_Admin->Tumor_Measurement Survival Monitor Survival Drug_Admin->Survival Ex_Vivo_Analysis Ex Vivo Analysis of Tumors (e.g., Differentiation Markers) Tumor_Measurement->Ex_Vivo_Analysis

Caption: General experimental workflow for evaluating DHODH inhibitors.

Experimental Protocols

Cell Differentiation Assay (CD11b Staining by Flow Cytometry)
  • Cell Culture and Treatment: Culture AML cell lines (e.g., HL-60, THP-1, MOLM-13) in appropriate media. Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates. Treat cells with varying concentrations of this compound or brequinar (or vehicle control) for 48-72 hours.

  • Cell Staining: Harvest cells and wash with PBS containing 2% FBS. Resuspend cells in 100 µL of staining buffer. Add a fluorochrome-conjugated anti-human CD11b antibody and incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry: Wash the cells to remove unbound antibody and resuspend in staining buffer. Analyze the cells using a flow cytometer, gating on the live cell population. The percentage of CD11b-positive cells is determined to assess the extent of myeloid differentiation.

Subcutaneous AML Xenograft Model
  • Cell Preparation: Harvest AML cells (e.g., HL-60) from culture during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend at a concentration of 5 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound or brequinar (and vehicle control) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume with calipers two to three times per week. Monitor animal body weight and overall health.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for differentiation markers). For survival studies, monitor mice until they meet predefined endpoint criteria.

Conclusion

Both this compound and brequinar are potent inhibitors of DHODH that have demonstrated promising preclinical activity in AML models by inducing differentiation and apoptosis. While brequinar is a more established compound with a known enzymatic inhibitory concentration, this compound emerged from a phenotypic screen specifically designed to identify differentiation-inducing agents.

The available data suggests that both compounds are effective in the low micromolar range for inducing differentiation in AML cell lines. However, a lack of direct, side-by-side comparative studies makes it difficult to definitively conclude which compound has a superior therapeutic index for AML. The provided data and protocols offer a foundation for researchers to design further studies to directly compare the efficacy and safety of these two promising DHODH inhibitors. Future research, including head-to-head in vivo efficacy studies and the exploration of combination therapies, will be crucial in determining the ultimate clinical potential of this compound and brequinar in the treatment of AML.

References

A Comparative Guide to the Efficacy of ML390 and Other DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising therapeutic strategy for a range of diseases, including cancer and autoimmune disorders. This guide provides a comprehensive comparison of the efficacy of ML390, a notable DHODH inhibitor, with other key inhibitors in the field. The information presented herein is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.

Quantitative Comparison of DHODH Inhibitor Efficacy

The following table summarizes the inhibitory potency of this compound and other well-characterized DHODH inhibitors. The data is presented as half-maximal inhibitory concentration (IC50) from enzymatic assays and half-maximal effective concentration (EC50) or IC50 from cell-based assays, providing insights into both direct enzyme inhibition and cellular efficacy.

InhibitorTargetAssay TypeIC50 (Enzymatic Assay)Cell-Based AssayCell LineIC50/EC50 (Cell-Based Assay)
This compound Human DHODHEnzymaticNot explicitly foundMyeloid DifferentiationMurine and Human AML cellsED50 of ~2 µM[1]
Brequinar Human DHODHEnzymatic~20 nM[2]Myeloid DifferentiationER-HoxA9, U937, THP1 cellsED50 of ~1 µM
Teriflunomide (A771726) Human DHODHEnzymatic411 nM[3]Inhibition of Ab formationB-cellsIC50 = 5.1 µM[4]
Leflunomide Human DHODH (active metabolite is A771726)--Inhibition of Ab formationB-cellsIC50 = 5.1 µM (as A771726)[4]
ASLAN003 Human DHODHEnzymatic35 nM[1][5]Cell ProliferationTHP-1, MOLM-14, KG-1IC50 = 152 nM, 582 nM, 382 nM, respectively[5]
BAY 2402234 Human DHODHEnzymatic1.2 nM[5][6][7][8][9]Cell Differentiation (CD11b upregulation)MOLM-13, HEL AML cellsEC50 = 3.16 nM, 0.96 nM, respectively[5][7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

De Novo Pyrimidine Biosynthesis Pathway

This diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the central role of DHODH. Inhibition of this enzyme leads to the depletion of downstream pyrimidines, which are essential for DNA and RNA synthesis.

DeNovoPyrimidineSynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_downstream Downstream Synthesis (Cytosol) Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS DHODH->Orotate UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA and RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Inhibitors DHODH Inhibitors (this compound, Brequinar, etc.) Inhibitors->DHODH

Caption: The de novo pyrimidine synthesis pathway and the point of inhibition by DHODH inhibitors.

Experimental Workflow: DHODH Enzyme Inhibition Assay

This diagram outlines the key steps in a common colorimetric assay used to measure the enzymatic activity of DHODH and the potency of its inhibitors.

DHODH_Assay_Workflow start Start reagent_prep Prepare Assay Buffer and Reagents: - Tris-HCl, KCl, Triton X-100 - Coenzyme Q10, DCIP start->reagent_prep enzyme_inhibitor_incubation Pre-incubate Recombinant Human DHODH with varying concentrations of inhibitor (e.g., this compound) or DMSO (control) reagent_prep->enzyme_inhibitor_incubation reaction_initiation Initiate reaction by adding the substrate, dihydroorotic acid enzyme_inhibitor_incubation->reaction_initiation measurement Measure absorbance at 650 nm over time using a microplate reader reaction_initiation->measurement analysis Calculate the rate of DCIP reduction and determine the IC50 value of the inhibitor measurement->analysis end End analysis->end

Caption: Workflow for a colorimetric DHODH enzyme inhibition assay.

Experimental Protocols

DHODH Enzyme Inhibition Assay (Colorimetric)

This protocol is based on the reduction of 2,6-dichloroindophenol (DCIP), which serves as a terminal electron acceptor.

Materials:

  • Recombinant human DHODH protein

  • DHODH inhibitors (e.g., this compound) dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Coenzyme Q10 (CoQ10) stock solution

  • 2,6-dichloroindophenol (DCIP) stock solution

  • Dihydroorotic acid (DHO) stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 650 nm

Procedure:

  • Prepare the reaction mixture by adding the following to each well of a 96-well plate:

    • Assay Buffer

    • Coenzyme Q10 (final concentration, e.g., 100 µM)

    • DCIP (final concentration, e.g., 200 µM)

  • Add varying concentrations of the DHODH inhibitor or DMSO (vehicle control) to the wells.

  • Add recombinant human DHODH to each well and pre-incubate the plate at 25°C for 30 minutes.

  • Initiate the enzymatic reaction by adding dihydroorotic acid to a final concentration of 500 µM.

  • Immediately begin measuring the decrease in absorbance at 650 nm at regular intervals (e.g., every minute) for 10-30 minutes using a microplate reader.

  • Calculate the initial reaction velocity (rate of DCIP reduction) for each inhibitor concentration.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Acute Myeloid Leukemia (AML) Cell Differentiation Assay

This protocol describes a general method for assessing the differentiation-inducing potential of DHODH inhibitors on AML cells using flow cytometry.

Materials:

  • AML cell lines (e.g., THP-1, MOLM-14, KG-1)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • DHODH inhibitors (e.g., this compound) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against a myeloid differentiation marker (e.g., anti-human CD11b) and a viability dye (e.g., Propidium Iodide or DAPI)

  • Flow cytometer

Procedure:

  • Seed AML cells in a multi-well plate at a desired density.

  • Treat the cells with varying concentrations of the DHODH inhibitor or DMSO (vehicle control) for a specified period (e.g., 48-96 hours).

  • Harvest the cells by centrifugation and wash them with PBS.

  • Resuspend the cells in flow cytometry staining buffer.

  • Add the fluorochrome-conjugated anti-CD11b antibody and incubate on ice for 30 minutes in the dark.

  • Wash the cells with staining buffer to remove unbound antibodies.

  • Resuspend the cells in staining buffer containing a viability dye.

  • Analyze the cells using a flow cytometer to determine the percentage of CD11b-positive (differentiated) cells in the live cell population.

  • Plot the percentage of differentiated cells against the inhibitor concentration to determine the EC50 value.

This guide provides a foundational comparison of this compound and other DHODH inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions. The provided protocols offer a starting point for in-house evaluation of these promising therapeutic agents.

References

ML390: A Novel Differentiation Agent for Acute Myeloid Leukemia on the Horizon?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Therapeutic Potential of the DHODH Inhibitor ML390 in Acute Myeloid Leukemia

For researchers, scientists, and drug development professionals vested in the relentless pursuit of novel leukemia therapies, the emergence of this compound, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), presents a compelling area of investigation. This guide provides an objective comparison of this compound's preclinical performance with alternative and standard-of-care treatments for Acute Myeloid Leukemia (AML), supported by available experimental data. This compound's mechanism of action, which involves overcoming differentiation arrest in AML cells, positions it as a promising candidate in the landscape of differentiation-inducing therapies.

Performance at a Glance: this compound vs. Comparators

The therapeutic potential of this compound is best understood in the context of existing treatments. The following tables summarize key quantitative data from preclinical and clinical studies, offering a comparative overview of efficacy and cellular mechanisms.

Compound Target Mechanism of Action Cell Line EC50 (Differentiation) IC50 (Growth Inhibition)
This compound DHODHInhibition of de novo pyrimidine synthesis, inducing myeloid differentiation.U937 (human AML)8.8 ± 0.8 µMNot widely reported
THP-1 (human AML)6.5 ± 0.9 µMNot widely reported
ER-HOX-GFP (murine AML)1.8 ± 0.6 µMNot widely reported
Brequinar DHODHInhibition of de novo pyrimidine synthesis, inducing myeloid differentiation.THP-1 (human AML)~1 µM~20 nM
ATRA RARαBinds to the PML-RARα oncoprotein, inducing differentiation of promyelocytes.APL cell linesNot applicableNot applicable
Idhifa (Enasidenib) mutant IDH2Inhibits the production of the oncometabolite 2-HG, leading to myeloid differentiation.IDH2-mutant AML cellsNot applicableNot applicable
Tibsovo (Ivosidenib) mutant IDH1Inhibits the production of the oncometabolite 2-HG, leading to myeloid differentiation.IDH1-mutant AML cellsNot applicableNot applicable
Xospata (Gilteritinib) FLT3Inhibits FLT3 kinase activity, leading to apoptosis and differentiation.FLT3-mutant AML cellsNot applicableLow nM range
"7+3" Chemotherapy DNA SynthesisCytarabine inhibits DNA polymerase; Daunorubicin intercalates DNA.Various AML cell linesNot applicableVaries by cell line
Treatment Model System Efficacy Measures Key Findings
This compound In vivo data not publicly available-Planned studies in HoxA9-driven AML mouse models have been mentioned in the literature, but results have not been published.
Brequinar Subcutaneous xenograft (THP1, HL60, MOLM13)Decreased tumor growthBrequinar treatment significantly reduced tumor volume.
Intravenous xenograft (HL60, OCI/AML3)Prolonged survivalBrequinar treatment led to a significant increase in the survival of leukemic mice.
Syngeneic HoxA9/Meis1 AML modelDecreased leukemia burden, increased differentiationTreatment reduced the percentage of leukemic cells in the bone marrow and induced differentiation markers.
"7+3" Chemotherapy Preclinical mouse modelsReduction in leukemic blastsStandard induction chemotherapy is effective at debulking leukemic cells.
IDH/FLT3 Inhibitors Preclinical mouse modelsReduced leukemic engraftment, prolonged survivalTargeted inhibitors show significant anti-leukemic activity in models with the corresponding mutations.
Treatment Trial Identifier Phase Patient Population Key Outcomes
Brequinar NCT03760666Phase 1b/2aRelapsed/Refractory AMLTerminated due to lack of adequate clinical benefit. No significant efficacy was observed.
Idhifa (Enasidenib) Phase 1/2Relapsed/Refractory IDH2-mutant AMLOverall response rate of 40.3%, with a complete remission rate of 19.3%. Median overall survival was 9.3 months.[1]
Tibsovo (Ivosidenib) Phase 1Relapsed/Refractory IDH1-mutant AMLOverall response rate of 41.6%, with a complete remission rate of 21.6%.
Xospata (Gilteritinib) Phase 3 (ADMIRAL trial)Relapsed/Refractory FLT3-mutant AMLSignificantly longer overall survival compared to salvage chemotherapy.
"7+3" Chemotherapy Standard of CareNewly diagnosed, fit AML patientsComplete remission rates of 60-80% in younger patients.[2]

Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_dna_rna Nucleic Acid Synthesis cluster_cell AML Cell Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP leads to Orotate->UMP Orotate->UMP Depletion of Pyrimidines UTP UTP UMP->UTP Proliferation Cell Proliferation UMP->Proliferation Inhibition of DNA/RNA Synthesis Differentiation Arrest Differentiation Arrest UMP->Differentiation Arrest Overcomes CTP CTP UTP->CTP RNA RNA UTP->RNA UTP->Proliferation CTP->RNA CTP->Proliferation dUTP dUTP DNA DNA dUTP->DNA dCTP dCTP dCTP->DNA Differentiation Arrest->Proliferation Differentiation Myeloid Differentiation This compound This compound DHODH DHODH This compound->DHODH Inhibits Brequinar Brequinar Brequinar->DHODH Inhibits

Caption: Signaling pathway of this compound via DHODH inhibition in AML.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation AML Cell Lines AML Cell Lines Treatment with this compound Treatment with this compound AML Cell Lines->Treatment with this compound Differentiation Assay Differentiation Assay Treatment with this compound->Differentiation Assay Viability Assay Viability Assay Treatment with this compound->Viability Assay Tumor Volume Measurement Tumor Volume Measurement Treatment with this compound->Tumor Volume Measurement Survival Analysis Survival Analysis Treatment with this compound->Survival Analysis Toxicity Assessment Toxicity Assessment Treatment with this compound->Toxicity Assessment Flow Cytometry (CD11b, CD14) Flow Cytometry (CD11b, CD14) Differentiation Assay->Flow Cytometry (CD11b, CD14) MTT / CellTiter-Glo MTT / CellTiter-Glo Viability Assay->MTT / CellTiter-Glo Immunodeficient Mice Immunodeficient Mice Subcutaneous/Intravenous\nInjection of AML Cells Subcutaneous/Intravenous Injection of AML Cells Immunodeficient Mice->Subcutaneous/Intravenous\nInjection of AML Cells Tumor Growth / Leukemia Engraftment Tumor Growth / Leukemia Engraftment Subcutaneous/Intravenous\nInjection of AML Cells->Tumor Growth / Leukemia Engraftment Tumor Growth / Leukemia Engraftment->Treatment with this compound

Caption: Experimental workflow for validating this compound's therapeutic potential.

Logical_Comparison This compound This compound Brequinar Brequinar This compound->Brequinar Similar Mechanism (DHODH Inhibition) Differentiation Therapy Differentiation Therapy This compound->Differentiation Therapy Brequinar->Differentiation Therapy Standard Chemotherapy (7+3) Standard Chemotherapy (7+3) Targeted Therapies (IDH/FLT3i) Targeted Therapies (IDH/FLT3i) Targeted Therapies (IDH/FLT3i)->Differentiation Therapy Differentiation Therapy->Standard Chemotherapy (7+3) Alternative/Complementary Approach

Caption: Logical relationship of this compound to other AML therapies.

Detailed Methodologies

A critical component of evaluating any novel therapeutic is understanding the experimental protocols used to generate the supporting data. Below are detailed methodologies for key experiments cited in the evaluation of DHODH inhibitors in leukemia.

In Vitro AML Cell Differentiation Assay
  • Cell Culture: Human AML cell lines (e.g., U937, THP-1, MOLM-13, HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL and treated with varying concentrations of this compound, brequinar, or vehicle control (e.g., DMSO) for 48 to 96 hours.

  • Flow Cytometry for Differentiation Markers: Post-treatment, cells are harvested, washed with PBS, and stained with fluorescently conjugated antibodies against myeloid differentiation markers, such as CD11b and CD14. Stained cells are analyzed on a flow cytometer. An increase in the percentage of CD11b+ and/or CD14+ cells indicates myeloid differentiation.

  • Data Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI) for each marker are quantified using flow cytometry analysis software. The EC50 for differentiation is calculated by plotting the percentage of differentiated cells against the log concentration of the compound.

Cell Viability Assay
  • Cell Seeding: AML cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, brequinar) or vehicle control.

  • Viability Assessment: After 72 hours of incubation, cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The percentage of viable cells is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the log concentration of the compound.

In Vivo Subcutaneous Xenograft AML Model
  • Animal Model: 6- to 8-week-old immunodeficient mice (e.g., NOD/SCID or NSG) are used.

  • Cell Implantation: Human AML cells (e.g., 5 x 10^6 THP-1 or HL-60 cells) are suspended in a mixture of PBS and Matrigel and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using caliper measurements (Volume = 0.5 x length x width^2).

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. The test compound (e.g., brequinar) is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: The primary endpoint is tumor growth inhibition. At the end of the study, tumors are excised and weighed. Survival can also be monitored as a secondary endpoint.

In Vivo Systemic Xenograft AML Model
  • Animal Model: Immunodeficient mice are sublethally irradiated to facilitate engraftment.

  • Cell Injection: Human AML cells expressing a reporter gene (e.g., luciferase) are injected intravenously via the tail vein.

  • Leukemia Engraftment Monitoring: Leukemia progression is monitored by bioluminescence imaging (BLI) at regular intervals.

  • Treatment: Once engraftment is confirmed, mice are treated with the test compound or vehicle control.

  • Efficacy Evaluation: The primary endpoint is overall survival. Leukemia burden in various organs (bone marrow, spleen, peripheral blood) can also be assessed at the end of the study by flow cytometry or histology.

Discussion and Future Outlook

This compound, as a specific inhibitor of DHODH, has demonstrated clear potential in preclinical in vitro models to induce differentiation in AML cells. This mechanism of action is a validated therapeutic strategy in certain leukemia subtypes, most notably with ATRA in Acute Promyelocytic Leukemia (APL). The broader applicability of differentiation therapy to other AML subtypes is an area of intense research, with IDH and FLT3 inhibitors also showing promise in this regard.

The direct comparison of this compound with brequinar, another well-characterized DHODH inhibitor, is particularly insightful. While both compounds show similar in vitro activity, the clinical development of brequinar for AML was halted due to a lack of efficacy. This underscores the challenges in translating preclinical findings to clinical success and highlights the need for robust in vivo data for this compound to de-risk its future development. The absence of publicly available in vivo efficacy and toxicity data for this compound is a significant knowledge gap that needs to be addressed to fully assess its therapeutic potential.

Compared to the standard "7+3" chemotherapy, a differentiation-based therapy with a favorable safety profile could offer a significant advantage, particularly for older or frail patients who are ineligible for intensive chemotherapy. Furthermore, the potential for combination therapies, for instance with BCL-2 inhibitors like venetoclax, could be a promising avenue for future investigation to enhance efficacy and overcome potential resistance mechanisms.

References

A Comparative Analysis of ML390 and Leflunomide: Two Dihydroorotate Dehydrogenase Inhibitors with Distinct Therapeutic Niches

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the comparative analysis of ML390 and leflunomide, two potent inhibitors of dihydroorotate dehydrogenase (DHODH), reveals distinct biochemical potencies, cellular activities, and pharmacokinetic profiles that define their respective therapeutic applications in oncology and autoimmune disease. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms, experimental validation, and potential for future development.

Both this compound and leflunomide target DHODH, a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, making DHODH an attractive therapeutic target. While sharing a common target, the nuances in their interaction with the enzyme and their broader biological effects lead to different clinical applications. Leflunomide is an established disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis, while this compound has emerged as a promising agent for inducing differentiation in acute myeloid leukemia (AML).

Mechanism of Action: Targeting a Key Metabolic Choke Point

The primary mechanism of action for both this compound and leflunomide is the inhibition of DHODH. This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the biosynthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. By blocking this step, these inhibitors deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in cells highly dependent on this pathway.

Leflunomide is a prodrug that is rapidly converted to its active metabolite, A77 1726, which is responsible for its DHODH inhibitory activity.[1] this compound, on the other hand, is a direct and potent inhibitor of DHODH. The differential potency and cellular effects of these two compounds are central to their distinct therapeutic profiles.

Quantitative Comparison of In Vitro Activity

The following tables summarize the key quantitative data for this compound and the active metabolite of leflunomide, A77 1726, providing a direct comparison of their biochemical and cellular activities.

Table 1: Comparative DHODH Inhibition

CompoundTargetIC50Ki
This compound Human DHODH0.56 µMNot Reported
A77 1726 Human DHODH1.1 µM[2]2.7 µM[3]

Table 2: Comparative Cellular Activity

CompoundCell Line(s)EndpointEffective Concentration
This compound Murine and Human AML cell lines (e.g., U937, THP1)Myeloid DifferentiationED50 ~2 µM[2][4]
A77 1726 Human T-lymphoblastoma cell line (A3.01)Cytostatic EffectNot explicitly defined in the same terms as this compound

Pharmacokinetic Profiles: A Tale of Two Timelines

The pharmacokinetic properties of this compound and leflunomide are markedly different, influencing their dosing regimens and clinical applications.

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compound (Preclinical, Mice)Leflunomide (Active Metabolite A77 1726, Humans)
Solubility ModerateNot explicitly stated, but formulated for oral administration
Plasma Protein Binding High (99% in murine and human plasma)[5]Highly bound to plasma proteins[2]
Half-life (t½) Limited (149-173 minutes in mice)[6]Long (approximately 2 weeks)[2]
Metabolism Not extensively detailed in provided resultsLeflunomide is rapidly and almost completely metabolized to A77 1726[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.

DHODH_Inhibition_Pathway cluster_inhibition Inhibition Carbamoyl Phosphate + Aspartate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl Phosphate + Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP dUMP dUMP UMP->dUMP UTP UTP UMP->UTP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis This compound This compound DHODH DHODH This compound->DHODH Leflunomide Leflunomide (A77 1726) Leflunomide->DHODH

De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation DHODH Inhibition Assay DHODH Inhibition Assay Cell Proliferation/Differentiation Assay Cell Proliferation/Differentiation Assay DHODH Inhibition Assay->Cell Proliferation/Differentiation Assay Determine IC50/Ki Determine IC50/Ki DHODH Inhibition Assay->Determine IC50/Ki Determine EC50/ED50 Determine EC50/ED50 Cell Proliferation/Differentiation Assay->Determine EC50/ED50 Pharmacokinetic Studies Pharmacokinetic Studies Cell Proliferation/Differentiation Assay->Pharmacokinetic Studies Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Determine t1/2, Cmax, AUC Determine t1/2, Cmax, AUC Pharmacokinetic Studies->Determine t1/2, Cmax, AUC Assess therapeutic effect in disease models Assess therapeutic effect in disease models Efficacy Studies->Assess therapeutic effect in disease models Compound Synthesis Compound Synthesis Compound Synthesis->DHODH Inhibition Assay

Experimental Workflow for DHODH Inhibitor Evaluation.

Experimental Protocols

DHODH Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.

  • Reagents: Recombinant human DHODH, dihydroorotate (substrate), coenzyme Q10 (co-substrate), 2,6-dichloroindophenol (DCIP, colorimetric indicator), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100).[1]

  • Procedure:

    • Pre-incubate recombinant human DHODH with varying concentrations of the inhibitor (this compound or A77 1726) in the assay buffer containing coenzyme Q10 and DCIP for 30 minutes at 25°C.[1]

    • Initiate the reaction by adding dihydroorotate.[1]

    • Monitor the decrease in absorbance at 650 nm over time, which corresponds to the reduction of DCIP.[1]

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

AML Cell Differentiation Assay (Flow Cytometry)

This protocol assesses the ability of a compound to induce myeloid differentiation in AML cell lines.

  • Cell Culture: Culture human AML cell lines (e.g., U937, THP-1) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 48-72 hours).

  • Staining:

    • Harvest the cells and wash with a suitable buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with fluorescently-conjugated antibodies against myeloid differentiation markers, such as CD11b and CD14.[7][8]

    • Wash the cells to remove unbound antibodies.

  • Flow Cytometry:

    • Acquire data on a flow cytometer.

    • Analyze the percentage of cells expressing CD11b and/or CD14 to quantify the extent of differentiation.

Lymphocyte Proliferation Assay (CFSE-based)

This assay measures the inhibitory effect of a compound on lymphocyte proliferation.

  • Cell Labeling:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

    • Label the cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.[1][9]

  • Treatment and Stimulation:

    • Culture the CFSE-labeled PBMCs in the presence of varying concentrations of A77 1726 or a vehicle control.

    • Stimulate lymphocyte proliferation using a mitogen (e.g., phytohemagglutinin - PHA).

  • Incubation: Incubate the cells for a period that allows for several rounds of cell division (e.g., 3-5 days).

  • Flow Cytometry:

    • Harvest the cells and analyze them on a flow cytometer.

    • Measure the decrease in CFSE fluorescence intensity to determine the extent of cell proliferation in each condition.

Conclusion

The comparative analysis of this compound and leflunomide underscores the principle of targeted therapy, where subtle differences in molecular interactions and pharmacokinetic properties can lead to distinct clinical utilities. This compound's potent induction of differentiation in AML models, coupled with its shorter half-life, positions it as a candidate for acute therapeutic interventions in oncology. In contrast, leflunomide's established efficacy in rheumatoid arthritis is supported by its immunomodulatory effects on lymphocytes and a long pharmacokinetic profile suitable for chronic disease management. This guide provides a foundational dataset and methodological overview to aid researchers in the continued exploration and development of DHODH inhibitors for a range of therapeutic applications.

References

A Comparative Guide to ML390 and Teriflunomide in Pyrimidine Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ML390 and teriflunomide, two inhibitors of the de novo pyrimidine synthesis pathway. By targeting the enzyme dihydroorotate dehydrogenase (DHODH), both compounds effectively block the production of essential building blocks for DNA and RNA synthesis, leading to cytostatic effects on rapidly proliferating cells. This comparison summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathway to aid researchers in selecting the appropriate tool for their specific experimental needs.

Mechanism of Action: Targeting a Key Metabolic Choke Point

Both this compound and teriflunomide exert their biological effects by inhibiting dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. This pathway is crucial for the proliferation of cells with high metabolic demands, such as activated lymphocytes and certain cancer cells. By blocking DHODH, these inhibitors deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and a reduction in proliferation. Teriflunomide is a well-established immunomodulatory drug, approved for the treatment of multiple sclerosis, that selectively and reversibly inhibits DHODH.[1] this compound is a potent DHODH inhibitor that has been shown to induce myeloid differentiation in acute myeloid leukemia (AML) models.[2][3]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available quantitative data for this compound and teriflunomide, focusing on their inhibitory concentration (IC50) against human DHODH and their effective concentrations in cellular assays. It is important to note that the presented values are compiled from different studies and direct head-to-head comparisons in a single study are limited.

ParameterThis compoundTeriflunomideReference Compound (Brequinar)
Target Human Dihydroorotate Dehydrogenase (DHODH)Human Dihydroorotate Dehydrogenase (DHODH)Human Dihydroorotate Dehydrogenase (DHODH)
IC50 (DHODH) 0.56 µM24.5 nM - 1 µM~20 nM
Cellular Efficacy (ED50/EC50) ~2 µM (ED50 for differentiation in AML cell lines)6 µM - 26 µM (EC50 for antiviral effect in Vero E6 cells)~ 1 µM (ED50 for differentiation in AML cell lines)
Mechanism of Inhibition Not specified in the provided resultsNon-competitive, reversibleNot specified in the provided results

Note: The IC50 values for teriflunomide show variability across different studies, which may be attributed to different experimental conditions. Brequinar is included as a reference compound due to its well-characterized high potency against DHODH.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided.

pyrimidine_synthesis cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_inhibition Inhibition Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP This compound This compound This compound->Dihydroorotate Inhibits DHODH Teriflunomide Teriflunomide Teriflunomide->Dihydroorotate Inhibits DHODH

Figure 1: Inhibition of the De Novo Pyrimidine Synthesis Pathway.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant DHODH Recombinant DHODH Incubation Incubation Recombinant DHODH->Incubation Inhibitor (this compound/Teriflunomide) Inhibitor (this compound/Teriflunomide) Inhibitor (this compound/Teriflunomide)->Incubation Substrate (Dihydroorotate) Substrate (Dihydroorotate) Substrate (Dihydroorotate)->Incubation Assay Buffer Assay Buffer Assay Buffer->Incubation Detection Detection Incubation->Detection IC50 Determination IC50 Determination Detection->IC50 Determination Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Incubation (24-72h) Incubation (24-72h) Inhibitor Treatment->Incubation (24-72h) MTT Assay MTT Assay Incubation (24-72h)->MTT Assay EC50 Determination EC50 Determination MTT Assay->EC50 Determination

Figure 2: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

DHODH Enzyme Inhibition Assay

This protocol outlines a general method for determining the in vitro potency of inhibitors against DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.1% Triton X-100)

  • L-dihydroorotate (substrate)

  • Coenzyme Q (CoQ) or other electron acceptors (e.g., 2,6-dichloroindophenol - DCIP)

  • Test compounds (this compound, teriflunomide) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and the electron acceptor in each well of a 96-well plate.

  • Add serial dilutions of the test compounds (this compound or teriflunomide) to the wells. Include a DMSO control (vehicle).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the substrate, L-dihydroorotate.

  • Monitor the reduction of the electron acceptor over time using a microplate reader at the appropriate wavelength (e.g., 600 nm for DCIP).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This protocol describes a common method for assessing the effect of inhibitors on cell viability and proliferation.

Materials:

  • Rapidly proliferating cell line (e.g., activated lymphocytes, AML cell lines)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound, teriflunomide) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or teriflunomide. Include a vehicle control (DMSO).

  • Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against the inhibitor concentrations and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

Both this compound and teriflunomide are valuable research tools for investigating the role of de novo pyrimidine synthesis in various biological processes. While teriflunomide is a clinically approved drug with a well-documented immunomodulatory profile, this compound has demonstrated potent activity in the context of AML differentiation. The choice between these inhibitors will depend on the specific research question, the cellular context being investigated, and the desired potency. The provided data and protocols offer a foundation for designing and interpreting experiments aimed at further elucidating the therapeutic potential of DHODH inhibition.

References

Unveiling the Specificity of ML390: A Comparative Guide for G6PD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is paramount to unraveling the complexities of biological pathways. This guide provides a detailed comparison of ML390, a potent inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), with other known inhibitors, supported by experimental data and protocols to aid in the judicious selection of research tools.

This compound has emerged as a highly selective inhibitor of G6PD, the rate-limiting enzyme of the pentose phosphate pathway (PPP). The PPP is a critical metabolic route responsible for producing NADPH, which protects cells from oxidative damage, and for generating precursors for nucleotide biosynthesis. Dysregulation of G6PD activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This guide assesses the specificity of this compound in comparison to other G6PD inhibitors.

Comparative Analysis of G6PD Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound and other compounds against G6PD.

InhibitorG6PD IC50Target Organism/EnzymeCitation
This compound 8.8 nMHuman G6PD[1]
G6PDi-170 nMHuman G6PD[2]
16α-BrEA53 nMTrypanosoma cruzi G6PD[3]
DHEA9 µMHuman G6PD[4]
Wedelolactone~10 µM (for cell proliferation inhibition)Ovarian Cancer Cells[5]

Note: A lower IC50 value indicates a higher potency.

Specificity Profile of this compound

A critical aspect of a chemical probe is its selectivity for the intended target over other related proteins. This compound has been profiled against a panel of dehydrogenases, demonstrating a high degree of selectivity for G6PD.

Off-Target EnzymeFold Selectivity vs. G6PD
Lactate Dehydrogenase (LDH)> 11,000
Malate Dehydrogenase (MDH)> 11,000
Isocitrate Dehydrogenase (IDH1)> 11,000
6-Phosphogluconate Dehydrogenase (6PGD)> 1,100

Data derived from the probe report for this compound, indicating minimal inhibition of other dehydrogenases at concentrations effective against G6PD.

Experimental Methodologies

The determination of inhibitor potency and selectivity relies on robust and reproducible experimental protocols. Below are outlines of the typical assays employed.

G6PD Inhibition Assay (Biochemical)

This assay quantifies the enzymatic activity of G6PD by monitoring the production of NADPH.

  • Reagents: Purified recombinant human G6PD, G6PD assay buffer (e.g., Tris-HCl), Glucose-6-Phosphate (G6P, substrate), NADP+ (cofactor), and the test inhibitor (e.g., this compound).

  • Procedure: a. The G6PD enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer. b. The enzymatic reaction is initiated by the addition of G6P and NADP+. c. The rate of NADPH formation is measured by monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation.

Cell-Based Assay for G6PD Target Engagement

This assay assesses the ability of an inhibitor to engage G6PD within a cellular context.

  • Cell Lines: A suitable cancer cell line with detectable G6PD activity (e.g., A549 lung cancer cells).

  • Procedure: a. Cells are treated with various concentrations of the inhibitor for a specified period. b. Cellular G6PD activity is measured using a commercial G6PD activity assay kit, which typically involves cell lysis followed by a colorimetric or fluorometric measurement of NADPH production.

  • Data Analysis: The cellular IC50 is determined by plotting the G6PD activity against the inhibitor concentration.

Visualizing the Mechanism of Action

To understand the biological context of G6PD inhibition, it is crucial to visualize the relevant signaling pathway and the experimental workflow.

G6PD_Pathway cluster_PPP Pentose Phosphate Pathway (Oxidative Phase) cluster_Redox Redox Homeostasis G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD G6P->PGL G6P->PGL  NADP+ -> NADPH PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD NADP NADP+ NADPH NADPH This compound This compound This compound->G6P G6PD_Inhibition_Workflow cluster_Preparation Assay Preparation cluster_Reaction Enzymatic Reaction cluster_Analysis Data Analysis Purified G6PD Purified G6PD Incubation Pre-incubation (G6PD + Inhibitor) Purified G6PD->Incubation Inhibitor Dilutions Inhibitor Dilutions Inhibitor Dilutions->Incubation Substrates (G6P, NADP+) Substrates (G6P, NADP+) Reaction Initiation Add Substrates Substrates (G6P, NADP+)->Reaction Initiation Incubation->Reaction Initiation Measurement Monitor NADPH Production (Absorbance at 340 nm) Reaction Initiation->Measurement Dose-Response Curve Dose-Response Curve Measurement->Dose-Response Curve IC50 Calculation IC50 Calculation Dose-Response Curve->IC50 Calculation

References

Comparative Efficacy of ML390 Across Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dihydroorotate dehydrogenase (DHODH) inhibitor, ML390, and other compounds targeting the same pathway, supported by experimental data from various studies.

This compound is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH a compelling target for cancer therapy.[3][4][5] Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[3][4] This guide summarizes the known anti-cancer effects of this compound and other DHODH inhibitors across a range of cancer cell lines, provides detailed experimental protocols for assessing these effects, and visualizes the key signaling pathways involved.

Quantitative Analysis of DHODH Inhibitor Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and effective dose (ED50) values for this compound and other notable DHODH inhibitors in various cancer cell lines. The data highlights the differential sensitivity of cancer cells to DHODH inhibition. It is important to note that direct comparative studies of this compound across a wide panel of solid tumor cell lines are limited in the public domain. The data for other DHODH inhibitors are included to provide a broader context for the therapeutic potential of targeting this pathway.

CompoundCancer TypeCell LineIC50 / ED50 (µM)Reference
This compound Acute Myeloid Leukemia (AML)U937~2 (ED50)[1]
This compound Acute Myeloid Leukemia (AML)THP1~2 (ED50)[1]
This compound Murine AML ModelER-HoxA9~2 (ED50)[1]

Note: The available data for this compound primarily focuses on its potent activity in AML models. Further research is needed to establish its efficacy across a broader spectrum of solid tumors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound and other DHODH inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other DHODH inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis

This protocol is for detecting changes in protein expression related to the this compound mechanism of action.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DHODH, anti-c-Myc, anti-p21, anti-cleaved PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of DHODH, leading to the depletion of pyrimidines. This has several downstream consequences for cancer cells.

DHODH_Inhibition_Pathway This compound This compound DHODH DHODH This compound->DHODH Inhibits Pyrimidine Pyrimidine Synthesis (dUMP -> dTMP) DHODH->Pyrimidine cMyc c-Myc (Oncogenic Transcription Factor) DHODH->cMyc Inhibition leads to downregulation DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA CellCycle Cell Cycle Arrest (S-Phase) DNA_RNA->CellCycle Required for Progression cMyc->DHODH Promotes p21 p21 (CDK Inhibitor) cMyc->p21 Represses p21->CellCycle Induces Apoptosis Apoptosis CellCycle->Apoptosis Can lead to

Caption: this compound inhibits DHODH, disrupting pyrimidine synthesis and affecting c-Myc and p21.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in cancer cell lines.

ML390_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis CellLines Select Diverse Cancer Cell Lines Viability Cell Viability Assay (e.g., MTT) CellLines->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) CellLines->Apoptosis WesternBlot Western Blot Analysis (DHODH, c-Myc, p21) CellLines->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) CellLines->CellCycle IC50 Determine IC50 Values Viability->IC50 Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism WesternBlot->Mechanism CellCycle->Mechanism

Caption: A workflow for evaluating the anticancer effects of this compound in vitro.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling ML390

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of ML390, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). Adherence to these protocols is critical for personnel safety and experimental integrity.

This compound, with the CAS number 2029049-79-2, is formally known as N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide.[1] While a comprehensive Safety Data Sheet (SDS) should always be consulted directly from the supplier, this document outlines the standard personal protective equipment (PPE), handling procedures, and disposal plans based on general best practices for handling potent research compounds.

Personal Protective Equipment (PPE)

The appropriate level of PPE is crucial to mitigate risks associated with handling chemical compounds. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2][3][4]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Required PPE Rationale
Weighing and Aliquoting (Powder) - Full-face respirator or a half-mask respirator with P100 filters- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Disposable gown or lab coat- Closed-toe shoesPrevents inhalation of fine particles and protects eyes and skin from contact.
Dissolving in Solvent - Chemical fume hood- Chemical splash goggles- Nitrile gloves- Lab coat- Closed-toe shoesProtects against inhalation of solvent vapors and splashes of the chemical solution.
Cell Culture and In Vitro Assays - Biosafety cabinet (if applicable)- Safety glasses- Nitrile gloves- Lab coat- Closed-toe shoesMaintains sterility and protects against accidental splashes.
Spill Cleanup - Appropriate respirator (based on spill size and solvent)- Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant apron or coveralls- Shoe coversProvides enhanced protection during direct contact with a concentrated amount of the compound.

Experimental Protocols and Handling Procedures

Proper handling procedures are essential to prevent contamination and ensure the accuracy of experimental results.

Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[5] For short-term storage, 4°C is suitable for up to 2 years.[5] Solutions of this compound in solvents like DMSO can be stored at -80°C for up to 3 months or at -20°C for up to 2 weeks.[5]

Weighing:

  • Always handle this compound powder in a designated area, such as a chemical fume hood or a balance enclosure, to minimize inhalation risk.

  • Use appropriate tools (e.g., anti-static spatulas) to handle the powder.

  • Ensure the balance is clean before and after use.

Dissolving:

  • Prepare solutions in a certified chemical fume hood.

  • Add the solvent to the pre-weighed this compound powder slowly to avoid splashing.

  • Consult solubility data for appropriate solvents and concentrations. This compound is soluble in DMSO and ethanol.[1]

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Table 2: Disposal Guidelines for this compound Waste

Waste Type Disposal Procedure
Unused this compound Powder - Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated, labeled hazardous waste container.
Liquid Waste (Solutions containing this compound) - Collect in a sealed, labeled, and compatible hazardous waste container. Do not mix with incompatible waste streams.
Contaminated PPE - Dispose of as solid hazardous waste in a designated, labeled container.

Signaling Pathway and Workflow Diagrams

To visualize the context of this compound's application and the necessary safety workflow, the following diagrams are provided.

ML390_Signaling_Pathway cluster_synthesis De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Leads to DHODH->Orotate Catalyzes This compound This compound This compound->DHODH Inhibits

Caption: Signaling pathway showing this compound as an inhibitor of the DHODH enzyme.

PPE_Workflow cluster_workflow Personal Protective Equipment Workflow Start Start: Handling this compound RiskAssessment 1. Assess Risk: Weighing, Dissolving, etc. Start->RiskAssessment SelectPPE 2. Select Appropriate PPE: Gloves, Goggles, Respirator RiskAssessment->SelectPPE DonPPE 3. Don PPE Correctly SelectPPE->DonPPE Handling 4. Perform Task DonPPE->Handling DoffPPE 5. Doff PPE Safely Handling->DoffPPE Disposal 6. Dispose of Contaminated PPE DoffPPE->Disposal End End: Task Complete Disposal->End

Caption: Logical workflow for the selection and use of PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.